molecular formula C12H12N2O2 B1592921 1,8-Naphthyridin-2-butyric acid CAS No. 886362-95-4

1,8-Naphthyridin-2-butyric acid

Cat. No.: B1592921
CAS No.: 886362-95-4
M. Wt: 216.24 g/mol
InChI Key: HFBITYXPNVQAGU-UHFFFAOYSA-N
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Description

1,8-Naphthyridin-2-butyric acid is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(1,8-naphthyridin-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10/h2-3,6-8H,1,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBITYXPNVQAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649692
Record name 4-(1,8-Naphthyridin-2-yl)butanoic acid
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Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-95-4
Record name 1,8-Naphthyridine-2-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,8-Naphthyridin-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,8-Naphthyridin-2-butyric Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This has led to a sustained interest in the development of novel synthetic methodologies for the preparation of its derivatives. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1,8-Naphthyridin-2-butyric acid and its analogues. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven experimental protocols, and present a comparative analysis of different synthetic routes. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents based on the 1,8-naphthyridine core.

Introduction: The Significance of the 1,8-Naphthyridine Core

The unique electronic and structural features of the 1,8-naphthyridine ring system, a fused bicyclic heteroaromatic compound, make it an attractive scaffold for medicinal chemistry. The presence of two nitrogen atoms in the ring system influences its physicochemical properties, such as basicity and hydrogen bonding capacity, which in turn govern its interaction with biological targets.[3] A notable example is Nalidixic acid, the first quinolone antibiotic, which features a 1,8-naphthyridine core and paved the way for the development of a new class of antibacterial agents.[3] The derivatization of the 1,8-naphthyridine ring at various positions allows for the fine-tuning of its pharmacological profile, making the development of efficient and versatile synthetic routes a critical endeavor. This guide will focus on the synthesis of derivatives bearing a butyric acid moiety at the 2-position, a structural feature that can enhance pharmacokinetic properties and introduce new biological activities.

Retrosynthetic Analysis: Charting the Path to this compound

A logical retrosynthetic analysis of this compound reveals several viable synthetic pathways. The primary disconnection can be made at the bond between the naphthyridine core and the butyric acid side chain, suggesting a strategy of building the side chain on a pre-formed naphthyridine ring. Alternatively, the butyric acid precursor can be incorporated during the construction of the heterocyclic ring system.

G cluster_A Strategy A cluster_B Strategy B Target This compound StrategyA Strategy A: Side Chain Construction on a Pre-formed Ring Target->StrategyA Disconnect C-C bond StrategyB Strategy B: Ring Formation with Side Chain Precursor Target->StrategyB Disconnect C-N and C-C bonds A1 Route A1: From 2-Methyl-1,8-naphthyridine StrategyA->A1 A2 Route A2: From 2-Chloro-1,8-naphthyridine StrategyA->A2 B1 Route B: Friedländer Annulation StrategyB->B1

Figure 1: Retrosynthetic analysis of this compound.

This guide will explore two primary strategies, each with distinct advantages and considerations.

Strategy A: Side Chain Construction on a Pre-formed 1,8-Naphthyridine Ring

This approach offers the flexibility of synthesizing a common naphthyridine intermediate that can be diversified with various side chains. We will explore two reliable routes starting from readily accessible precursors.

Route A1: Elaboration from 2-Methyl-1,8-naphthyridine

This route leverages the reactivity of the methyl group at the 2-position of the 1,8-naphthyridine ring. The overall synthetic sequence involves the oxidation of the methyl group to an aldehyde, followed by a Wittig reaction to extend the carbon chain, and subsequent functional group transformations to yield the desired carboxylic acid.

G Start 2-Methyl-1,8-naphthyridine Aldehyde 1,8-Naphthyridine-2-carbaldehyde Start->Aldehyde SeO₂ Oxidation Alkene Ethyl 4-(1,8-naphthyridin-2-yl)but-2-enoate Aldehyde->Alkene Wittig Reaction Ester Ethyl 1,8-naphthyridin-2-butyrate Alkene->Ester Reduction (e.g., H₂/Pd-C) Acid This compound Ester->Acid Hydrolysis

Figure 2: Synthetic workflow for Route A1.

The foundational step is the synthesis of the 1,8-naphthyridine core via the Friedländer annulation. This reaction involves the condensation of 2-aminonicotinaldehyde with a ketone, in this case, acetone, in the presence of a base catalyst.[4]

Experimental Protocol: Friedländer Annulation

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
2-Aminonicotinaldehyde122.12101.22 g
Acetone58.08151.1 mL
Piperidine85.1510.1 mL
Ethanol46.07-20 mL

Procedure:

  • To a solution of 2-aminonicotinaldehyde (1.22 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask, add acetone (1.1 mL, 15 mmol) and piperidine (0.1 mL, 1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-methyl-1,8-naphthyridine as a solid.

Causality: The basic conditions facilitated by piperidine promote the initial aldol-type condensation between the amino group of 2-aminonicotinaldehyde and the enolate of acetone. The subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic 1,8-naphthyridine ring.

The methyl group of 2-methyl-1,8-naphthyridine can be selectively oxidized to the corresponding aldehyde using selenium dioxide (SeO₂).[5] This is a classic method for the oxidation of activated methyl groups.[6]

Experimental Protocol: Selenium Dioxide Oxidation

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
2-Methyl-1,8-naphthyridine144.1750.72 g
Selenium Dioxide110.965.50.61 g
Dioxane88.11-25 mL
Water18.02-2.5 mL

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-1,8-naphthyridine (0.72 g, 5 mmol) in dioxane (25 mL).

  • Add a solution of selenium dioxide (0.61 g, 5.5 mmol) in water (2.5 mL) to the flask.

  • Heat the reaction mixture to reflux for 8-12 hours. The formation of a black precipitate of elemental selenium will be observed.

  • After cooling to room temperature, filter the reaction mixture to remove the selenium precipitate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield 1,8-naphthyridine-2-carbaldehyde.

Causality: Selenium dioxide is a specific oxidizing agent for activated C-H bonds, such as those in allylic or benzylic positions. The methyl group at the 2-position of the 1,8-naphthyridine ring is sufficiently activated for this oxidation to occur.

The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes.[7] In this step, 1,8-naphthyridine-2-carbaldehyde is reacted with a phosphorus ylide to introduce a three-carbon extension with an ester functionality.

Experimental Protocol: Wittig Reaction

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
(Carbethoxymethylene)triphenylphosphorane348.3841.39 g
1,8-Naphthyridine-2-carbaldehyde158.163.50.55 g
Toluene92.14-30 mL

Procedure:

  • To a solution of 1,8-naphthyridine-2-carbaldehyde (0.55 g, 3.5 mmol) in dry toluene (30 mL) under an inert atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.39 g, 4 mmol).

  • Heat the reaction mixture to reflux for 12-16 hours.

  • Cool the mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to obtain ethyl 4-(1,8-naphthyridin-2-yl)but-2-enoate.

Causality: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which then collapses to form the alkene and triphenylphosphine oxide.

The final steps involve the reduction of the double bond of the α,β-unsaturated ester and subsequent hydrolysis of the ester to the carboxylic acid.

Experimental Protocol: Reduction and Hydrolysis

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
Ethyl 4-(1,8-naphthyridin-2-yl)but-2-enoate256.2820.51 g
10% Palladium on Carbon--50 mg
Ethanol46.07-20 mL
Sodium Hydroxide40.0040.16 g
Water18.02-10 mL
1M Hydrochloric Acid--As needed

Procedure (Reduction):

  • Dissolve ethyl 4-(1,8-naphthyridin-2-yl)but-2-enoate (0.51 g, 2 mmol) in ethanol (20 mL).

  • Add 10% Pd/C (50 mg) to the solution.

  • Hydrogenate the mixture at atmospheric pressure using a hydrogen balloon for 6-8 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

  • Concentrate the filtrate to obtain ethyl 1,8-naphthyridin-2-butyrate.

Procedure (Hydrolysis):

  • Dissolve the crude ethyl 1,8-naphthyridin-2-butyrate in a mixture of ethanol (10 mL) and a solution of sodium hydroxide (0.16 g, 4 mmol) in water (10 mL).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and adjust the pH to ~4-5 with 1M HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

Causality: Catalytic hydrogenation selectively reduces the carbon-carbon double bond in the presence of the aromatic naphthyridine ring and the ester functionality. Subsequent saponification with sodium hydroxide cleaves the ester bond to yield the carboxylate salt, which upon acidification gives the final product.

Route A2: Cross-Coupling with 2-Chloro-1,8-naphthyridine

This alternative route utilizes a halogenated 1,8-naphthyridine as a handle for a palladium-catalyzed cross-coupling reaction to introduce the four-carbon side chain. The Sonogashira coupling is a particularly effective method for this transformation.[8]

G Start 2-Chloro-1,8-naphthyridine Alkyne 2-(But-1-yn-1-yl)-1,8-naphthyridine Start->Alkyne Sonogashira Coupling Alkane 2-Butyl-1,8-naphthyridine Alkyne->Alkane Reduction (H₂/Pd-C) Acid This compound Alkane->Acid Oxidation

Figure 3: Synthetic workflow for Route A2.

2-Chloro-1,8-naphthyridine can be synthesized from 2-hydroxy-1,8-naphthyridine (or its tautomer 1,8-naphthyridin-2(1H)-one) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). 2-Hydroxy-1,8-naphthyridine can be prepared via several methods, including the reaction of 2-aminonicotinic acid with malonic acid.

Experimental Protocol: Chlorination

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
2-Hydroxy-1,8-naphthyridine146.15101.46 g
Phosphorus Oxychloride153.33-10 mL

Procedure:

  • Carefully add 2-hydroxy-1,8-naphthyridine (1.46 g, 10 mmol) to phosphorus oxychloride (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and pour it cautiously onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to obtain 2-chloro-1,8-naphthyridine.

Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent that converts the hydroxyl group of the naphthyridinone into a chloro substituent.

The Sonogashira coupling reaction provides an efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[9]

Experimental Protocol: Sonogashira Coupling

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
2-Chloro-1,8-naphthyridine164.5950.82 g
But-1-yne54.097.5(gas)
Pd(PPh₃)₂Cl₂701.900.15105 mg
Copper(I) Iodide190.450.357 mg
Triethylamine101.19-20 mL
THF72.11-10 mL

Procedure:

  • To a solution of 2-chloro-1,8-naphthyridine (0.82 g, 5 mmol) in a mixture of triethylamine (20 mL) and THF (10 mL) in a Schlenk flask, add Pd(PPh₃)₂Cl₂ (105 mg, 0.15 mmol) and CuI (57 mg, 0.3 mmol).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Bubble but-1-yne gas (7.5 mmol) through the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through Celite and concentrate the filtrate.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield 2-(but-1-yn-1-yl)-1,8-naphthyridine.

Causality: The palladium catalyst facilitates the oxidative addition to the C-Cl bond, and the copper co-catalyst activates the alkyne. The subsequent transmetalation and reductive elimination steps form the C-C bond and regenerate the active palladium catalyst.[10]

The alkyne is first fully reduced to the corresponding alkane, which is then oxidized to the carboxylic acid.

Experimental Protocol: Reduction and Oxidation

Procedure (Reduction):

  • Follow the same procedure as in Route A1, Step 4, using 2-(but-1-yn-1-yl)-1,8-naphthyridine as the starting material to obtain 2-butyl-1,8-naphthyridine.

Procedure (Oxidation):

  • The oxidation of the terminal methyl group of the butyl side chain can be challenging. A strong oxidizing agent like potassium permanganate under basic conditions, followed by acidic workup, can be employed. The reaction conditions need to be carefully controlled to avoid over-oxidation or degradation of the naphthyridine ring.

Note: This final oxidation step can be low-yielding and may require optimization.

Strategy B: Ring Formation with Side Chain Precursor

This strategy involves the construction of the 1,8-naphthyridine ring with the butyric acid side chain, or a precursor thereof, already incorporated into one of the reactants. The Friedländer annulation is the key reaction in this approach.

Route B: Friedländer Annulation with a Ketoester

This route involves the condensation of 2-aminonicotinaldehyde with a ketoester that contains the required four-carbon chain.

G Start1 2-Aminonicotinaldehyde Intermediate Ethyl 1,8-naphthyridin-2-butyrate Start1->Intermediate Start2 Ethyl 2-acetyl-5-oxohexanoate (or similar ketoester) Start2->Intermediate Friedländer Annulation Acid This compound Intermediate->Acid Hydrolysis

Figure 4: Synthetic workflow for Route B.

Experimental Protocol: Friedländer Annulation and Hydrolysis

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
2-Aminonicotinaldehyde122.12101.22 g
Ethyl 3-oxohexanoate158.19111.74 g
Piperidine85.1510.1 mL
Ethanol46.07-25 mL
Sodium Hydroxide40.00200.80 g
Water18.02-15 mL
1M Hydrochloric Acid--As needed

Procedure (Friedländer Annulation):

  • To a solution of 2-aminonicotinaldehyde (1.22 g, 10 mmol) in ethanol (25 mL), add ethyl 3-oxohexanoate (1.74 g, 11 mmol) and piperidine (0.1 mL, 1 mmol).

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the mixture and concentrate under reduced pressure.

  • The crude product, ethyl 1,8-naphthyridin-2-propionate, can be used directly in the next step or purified by column chromatography.

Note: This reaction directly provides a propionate side chain. For the butyric acid, a corresponding ketoester with a longer chain would be required, and the synthesis of such a starting material adds complexity to this route.

Procedure (Hydrolysis):

  • Follow the hydrolysis procedure outlined in Route A1, Step 5.

Causality: The mechanism is analogous to the Friedländer synthesis of 2-methyl-1,8-naphthyridine. The ketoester provides the three-carbon unit that forms the second ring, with the ester group positioned for subsequent hydrolysis.

Comparative Analysis of Synthetic Routes

RouteStarting MaterialKey ReactionsAdvantagesDisadvantages
A1 2-Methyl-1,8-naphthyridineOxidation, Wittig Reaction, Reduction, HydrolysisUtilizes a readily accessible starting material. Well-established reactions.Multi-step synthesis. Use of toxic selenium dioxide.
A2 2-Chloro-1,8-naphthyridineSonogashira Coupling, Reduction, OxidationConvergent synthesis. Good for introducing diverse side chains.Requires handling of gaseous alkyne. Final oxidation step can be challenging.
B 2-Aminonicotinaldehyde & KetoesterFriedländer Annulation, HydrolysisMore convergent approach. Fewer steps.Availability of the required ketoester may be limited.

Conclusion and Future Perspectives

This technical guide has outlined several viable and robust synthetic strategies for the preparation of this compound and its derivatives. The choice of the optimal route will depend on the specific requirements of the research, including the availability of starting materials, desired scale of synthesis, and tolerance for certain reagents and reaction conditions.

The modularity of the presented synthetic pathways allows for the introduction of various substituents on both the 1,8-naphthyridine core and the butyric acid side chain, enabling the generation of diverse chemical libraries for drug discovery programs. Future research in this area may focus on the development of more atom-economical and environmentally benign synthetic methods, such as C-H activation strategies for the direct functionalization of the 1,8-naphthyridine ring. The continued exploration of the synthetic chemistry of 1,8-naphthyridines will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

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Sources

The Resurgence of a Privileged Scaffold: A Technical Guide to the Anti-Mycobacterial Evaluation of 1,8-Naphthyridine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis necessitates the urgent development of novel anti-tubercular agents. The 1,8-naphthyridine core, a nitrogen-containing heterocyclic scaffold, has emerged as a versatile and promising framework for the design of potent anti-mycobacterial compounds.[1][2] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the systematic evaluation of 1,8-naphthyridine analogues for anti-mycobacterial activity. We will delve into the rationale behind experimental design, detail robust screening protocols, explore potential mechanisms of action, and analyze structure-activity relationships (SAR), offering a holistic framework for advancing these promising compounds through the drug discovery pipeline.

Introduction: The Imperative for New Anti-Tubercular Chemotherapeutics

Tuberculosis (TB) remains a formidable global health challenge, causing millions of infections and deaths annually. The efficacy of current first- and second-line drug regimens is severely compromised by the emergence of resistant strains of M. tuberculosis.[1] MDR-TB is resistant to the two most potent first-line drugs, isoniazid and rifampicin, while XDR-TB exhibits further resistance to fluoroquinolones and at least one of three injectable second-line drugs.[3] This dire situation underscores the critical need for novel drug candidates with unique mechanisms of action, improved efficacy, and favorable safety profiles.[1][2]

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant percentage of pharmaceuticals incorporating these structures.[1][4] Among these, the 1,8-naphthyridine scaffold has a rich history in the development of antibacterial agents, including well-known drugs like nalidixic acid and gemifloxacin.[2] This privileged structure has been the focus of renewed interest in the anti-tubercular field, with numerous studies reporting promising in vitro activity against M. tuberculosis.[1][2][5][6]

The 1,8-Naphthyridine Scaffold: A Versatile Pharmacophore

The 1,8-naphthyridine nucleus is a bicyclic heteroaromatic system containing two nitrogen atoms. Its rigid structure and multiple sites for substitution allow for the fine-tuning of physicochemical and pharmacological properties. The versatility of this scaffold enables the design of analogues that can interact with various biological targets within the mycobacterium.

1_8_Naphthyridine_Core General Structure of 1,8-Naphthyridine Analogues cluster_naphthyridine N1 N C2 C C3 C C2->C3 R2 R2 C2->R2 C4 C C3->C4 R3 R3 C3->R3 C4a C C4->C4a R4 R4 C4->R4 C8a C C4a->C8a C8a->N1 N8 N C8a->N8 C7 C N8->C7 C6 C C7->C6 R7 R7 C7->R7 C5 C C6->C5 R6 R6 C6->R6 C5a C C5->C5a R5 R5 C5->R5 C5a->C4a

Caption: General chemical structure of the 1,8-naphthyridine core with potential substitution sites (R groups).

A Step-by-Step Guide to the Anti-Mycobacterial Evaluation Workflow

A systematic and robust evaluation workflow is crucial for identifying promising 1,8-naphthyridine analogues and advancing them toward further development. The following sections detail the key experimental stages, providing both the "how" and the "why" behind each methodological choice.

Workflow Anti-Mycobacterial Evaluation Workflow for 1,8-Naphthyridine Analogues cluster_workflow A Synthesis & Characterization of 1,8-Naphthyridine Analogues B Primary In Vitro Screening (e.g., MABA against M. tuberculosis H37Rv) A->B C Determination of Minimum Inhibitory Concentration (MIC) B->C D Cytotoxicity Assessment (e.g., MTT or XTT Assay) C->D G Structure-Activity Relationship (SAR) Analysis C->G E Evaluation against Drug-Resistant Strains & Non-Replicating Mycobacteria (LORA) D->E Selective & Potent Compounds F Mechanism of Action Studies (e.g., DNA Gyrase or InhA Inhibition) E->F F->G H Lead Optimization & Further Preclinical Development G->H

Caption: A systematic workflow for the comprehensive evaluation of 1,8-naphthyridine analogues.

Synthesis and Characterization

The journey begins with the chemical synthesis of novel 1,8-naphthyridine analogues. A common approach is through a molecular hybridization strategy, combining the 1,8-naphthyridine core with other pharmacophores known for their antimicrobial properties.[1][7] Following synthesis, rigorous characterization of the compounds is paramount to confirm their structure and purity. Standard analytical techniques include:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the arrangement of atoms.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and assess the purity of the synthesized compounds.

  • Elemental Analysis: To confirm the elemental composition of the final products.

Primary In Vitro Screening: The Microplate Alamar Blue Assay (MABA)

The initial step in biological evaluation is to screen the synthesized compounds for their ability to inhibit the growth of M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used, cost-effective, and reliable method for this purpose.[8][9][10]

Scientific Rationale: The MABA assay utilizes the redox indicator Alamar blue (resazurin), which is blue in its oxidized state and turns pink upon reduction by metabolically active cells.[10] Therefore, a blue color in the well indicates inhibition of mycobacterial growth, while a pink color signifies bacterial viability.

Experimental Protocol: MABA

  • Preparation of Mycobacterial Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.

  • Compound Preparation: Prepare stock solutions of the 1,8-naphthyridine analogues in a suitable solvent (e.g., DMSO) and create serial dilutions in 96-well microplates.

  • Inoculation: Add the prepared mycobacterial suspension to each well containing the test compounds. Include positive (bacteria only) and negative (media only) controls.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add a solution of Alamar blue to each well.

  • Second Incubation: Re-incubate the plates for 24-48 hours.

  • Data Analysis: Visually assess the color change or measure the absorbance at 570 nm and 600 nm to determine the percentage of growth inhibition.

Determination of Minimum Inhibitory Concentration (MIC)

For compounds showing significant activity in the primary screen, the next step is to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that completely inhibits the visible growth of the microorganism. The MABA protocol can be adapted for MIC determination by using a finer range of compound concentrations.

Cytotoxicity Assessment: Ensuring Host Safety

A crucial aspect of drug development is to ensure that the compounds are selectively toxic to the pathogen and not to the host cells. Cytotoxicity assays are therefore essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are commonly employed for this purpose.[11][12][13]

Scientific Rationale: Similar to the MABA assay, these colorimetric assays rely on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salts (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.[12][13]

Experimental Protocol: MTT Assay

  • Cell Culture: Seed a human cell line (e.g., HEK-293, HepG2) in a 96-well plate and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 1,8-naphthyridine analogues and incubate for a specified period (e.g., 24-72 hours).

  • Addition of MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (typically around 570 nm) and calculate the concentration of the compound that causes 50% cell death (IC₅₀).

The Selectivity Index (SI) is then calculated as the ratio of the IC₅₀ value against the host cell line to the MIC value against M. tuberculosis. A higher SI value is desirable, indicating greater selectivity for the mycobacteria.

Advanced In Vitro Evaluation

Promising analogues should be tested against clinically relevant drug-resistant strains of M. tuberculosis to assess their potential for treating MDR- and XDR-TB. The MABA protocol can be readily adapted for this purpose.

M. tuberculosis can enter a non-replicating, dormant state, which contributes to the long duration of TB therapy. The Low-Oxygen Recovery Assay (LORA) is a valuable tool for evaluating the activity of compounds against these persistent bacteria.[8][9][14]

Scientific Rationale: LORA utilizes a recombinant strain of M. tuberculosis that expresses luciferase under hypoxic (low-oxygen) conditions. The luminescence produced upon recovery from the non-replicating state is proportional to the number of viable bacteria.[8][9][14]

Experimental Protocol: LORA

  • Induction of Non-Replicating State: Grow the luciferase-expressing M. tuberculosis strain under low-oxygen conditions to induce a non-replicating state.

  • Compound Treatment: Treat the non-replicating mycobacteria with the test compounds in an anaerobic environment.

  • Recovery: After a defined period, allow the bacteria to recover under aerobic conditions.

  • Luminescence Measurement: Measure the luminescence to determine the viability of the mycobacteria.

Unraveling the Mechanism of Action

Identifying the molecular target of a new drug candidate is a critical step in its development. For 1,8-naphthyridine analogues, several potential mechanisms of action have been proposed.

Inhibition of DNA Gyrase

Many 1,8-naphthyridine derivatives, particularly those with structural similarities to fluoroquinolones, are known to target DNA gyrase (topoisomerase II).[4][15][16] This enzyme is essential for DNA replication, repair, and transcription in bacteria.[16] Inhibition of DNA gyrase leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately causing cell death.[16]

Experimental Approach: DNA gyrase inhibition can be assessed using commercially available kits that measure the supercoiling activity of the enzyme in the presence of the test compounds.

Inhibition of Enoyl-ACP Reductase (InhA)

Another potential target for 1,8-naphthyridine analogues is the enoyl-acyl carrier protein (ACP) reductase, InhA.[1] InhA is a key enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.

Experimental Approach: The inhibitory activity against InhA can be determined using an enzymatic assay that measures the rate of NADH oxidation in the presence of the enzyme and the test compounds. Molecular docking studies can also be employed to predict the binding interactions of the analogues with the active site of InhA.[1]

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for understanding how the chemical structure of the 1,8-naphthyridine analogues influences their anti-mycobacterial activity. By systematically modifying the substituents at different positions of the naphthyridine ring and observing the resulting changes in MIC and SI values, it is possible to identify key structural features required for potent and selective activity.

Position of Substitution Substituent Effect on Anti-Mycobacterial Activity Reference
Position 2 Piperidinyl groupGenerally enhances activity[5][6]
Morpholinyl groupTends to decrease activity compared to piperidinyl[5]
Position 7 Piperidinyl groupOften leads to good activity[5][6]
Morpholinyl groupMay result in reduced activity[5]
Piperazine Moiety 5-Nitrofuryl groupCan significantly increase potency[1]

Key Insights from SAR Studies:

  • The presence of a piperidinyl group at positions 2 or 7 of the 1,8-naphthyridine core often correlates with enhanced anti-mycobacterial activity.[5][6]

  • Conversely, the introduction of a morpholinyl group at these positions can lead to a decrease in potency.[5]

  • Modifications on a piperazine ring attached to the naphthyridine core can have a dramatic impact on activity, as seen with the potentiation by a 5-nitrofuryl substituent.[1]

Conclusion and Future Directions

The 1,8-naphthyridine scaffold represents a highly promising starting point for the development of novel anti-tubercular agents. The systematic evaluation workflow detailed in this guide provides a robust framework for identifying and characterizing potent and selective analogues. Future efforts should focus on:

  • Lead Optimization: Leveraging SAR data to design and synthesize analogues with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of tuberculosis to assess their in vivo efficacy and safety.

  • Mechanism of Action Elucidation: Further investigating the molecular targets of active compounds to understand their mode of action and potential for cross-resistance with existing drugs.

By following a rigorous and scientifically sound approach, the research community can unlock the full potential of 1,8-naphthyridine analogues in the fight against tuberculosis.

References

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The Versatile Scaffold: An In-depth Technical Guide to the Chemical and Biological Activities of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its synthetic tractability and diverse biological activities have garnered significant attention, leading to the development of numerous derivatives with a wide spectrum of therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the chemical synthesis, multifaceted biological activities, and mechanisms of action of 1,8-naphthyridine derivatives, offering insights for researchers and drug development professionals.

I. The Chemical Core: Synthesis and Structural Versatility

The 1,8-naphthyridine skeleton's accessibility through various synthetic routes contributes significantly to its prominence in medicinal chemistry. Classic reactions like the Friedländer annulation, which involves the condensation of an ortho-amino-substituted pyridine with a compound containing a reactive methylene group, remain a cornerstone of its synthesis.[3] Modern synthetic methodologies have further expanded the toolkit, enabling the generation of diverse libraries of 1,8-naphthyridine derivatives. These methods often focus on efficiency, milder reaction conditions, and the introduction of a wide array of substituents to explore the chemical space for enhanced biological activity. For instance, gram-scale synthesis in water using inexpensive and biocompatible ionic liquids has been reported, highlighting a move towards more sustainable chemical processes.[4]

The versatility of the 1,8-naphthyridine core allows for structural modifications at various positions, which is crucial for optimizing pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies have consistently demonstrated that substitutions at different points on the naphthyridine ring system significantly influence biological potency and target selectivity.[5][6]

II. A Spectrum of Biological Activities: From Microbes to Man

The 1,8-naphthyridine scaffold is associated with a remarkable breadth of biological activities, making it a fertile ground for drug discovery across multiple therapeutic areas.[7][8]

A. Antimicrobial Powerhouse

Historically, the discovery of nalidixic acid, a 1,8-naphthyridine derivative, as an antibacterial agent for urinary tract infections was a pivotal moment.[8] This discovery paved the way for the development of a whole class of quinolone and naphthyridone antibiotics. The primary mechanism of action for the antimicrobial effects of many 1,8-naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5] These enzymes are essential for DNA replication, recombination, and repair, and their inhibition leads to bacterial cell death.[5]

Derivatives of 1,8-naphthyridine have shown efficacy against a range of bacteria, including multi-drug resistant strains.[9][10] Some derivatives, while not possessing potent direct antibacterial activity, have been shown to potentiate the activity of existing antibiotics like fluoroquinolones, suggesting a role in combinatorial therapies to combat antibiotic resistance.[10] The anti-mycobacterial potential of 1,8-naphthyridine analogues is also an active area of research, with some compounds showing promising activity against Mycobacterium tuberculosis.[9]

B. Anticancer Potential

A significant body of research has focused on the anticancer properties of 1,8-naphthyridine derivatives.[11][12] These compounds exert their cytotoxic effects through various mechanisms, including:

  • Topoisomerase II Inhibition: Similar to their antibacterial counterparts, some anticancer 1,8-naphthyridines target human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[5][11]

  • Kinase Inhibition: Many derivatives have been designed as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation, such as Epidermal Growth Factor Receptor (EGFR).[7][12]

  • Antimitotic Effects: Some compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[11]

Numerous studies have reported the in vitro cytotoxicity of 1,8-naphthyridine derivatives against a panel of human cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[11][13]

C. Modulating the Central Nervous System

The 1,8-naphthyridine scaffold has also shown promise in the development of agents for neurological disorders.[7] Research has explored their potential as:

  • Anticonvulsants: Certain derivatives have demonstrated significant anticonvulsant activity in preclinical models.[14]

  • Agents for Neurodegenerative Diseases: In the context of Alzheimer's disease, 1,8-naphthyridine derivatives have been investigated as multi-target agents, exhibiting inhibitory activity against cholinesterases and modulating cellular calcium levels.[15] Their potential as adenosine A2A receptor antagonists is also being explored for conditions like Parkinson's disease.[6]

  • Antidepressants and Anxiolytics: The diverse pharmacological profile of this scaffold extends to potential applications in treating depression and anxiety.[1][2]

D. Anti-inflammatory and Analgesic Effects

Several 1,8-naphthyridine derivatives have been reported to possess anti-inflammatory and analgesic properties.[7][13] Their anti-inflammatory activity can be attributed to the modulation of inflammatory mediators, including cytokines and chemokines.[13]

E. Other Reported Activities

The versatility of the 1,8-naphthyridine core is further underscored by reports of a wide array of other biological activities, including antiviral, anti-allergic, antimalarial, and antioxidant properties.[1][7][8]

III. Mechanism of Action: A Deeper Dive

The diverse biological activities of 1,8-naphthyridines stem from their ability to interact with a variety of biological targets. Understanding these mechanisms is crucial for rational drug design and development.

A. Inhibition of DNA Topoisomerases

As previously mentioned, a primary and well-established mechanism of action for many antimicrobial and some anticancer 1,8-naphthyridine derivatives is the inhibition of type II topoisomerases.[5]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Naphthyridine 1,8-Naphthyridine Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Naphthyridine->DNA_Gyrase inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA introduces negative supercoils DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks stabilization of cleavable complex DNA Bacterial DNA Replication_Fork Replication Fork Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase binds to Relaxed_DNA->Replication_Fork allows replication Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death leads to

Caption: Inhibition of DNA gyrase by 1,8-naphthyridine derivatives.

This inhibition stabilizes the covalent complex between the enzyme and DNA, leading to the accumulation of double-strand breaks and ultimately, cell death.[5]

B. Kinase Inhibition Signaling Pathway

In the context of cancer, the inhibition of protein kinases is a key mechanism. For example, by targeting EGFR, 1,8-naphthyridine derivatives can block downstream signaling pathways responsible for cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR binds & activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream activates Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->EGFR inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis inhibits

Caption: Inhibition of EGFR signaling by 1,8-naphthyridine derivatives.

IV. Experimental Protocols: A Practical Guide

To facilitate further research in this area, this section provides a generalized, step-by-step methodology for key experiments used to evaluate the biological activities of 1,8-naphthyridine derivatives.

A. General Synthesis Workflow

The synthesis of novel 1,8-naphthyridine derivatives typically follows a structured workflow.

Synthesis_Workflow Start Starting Materials (e.g., 2-aminonicotinaldehyde, active methylene compounds) Reaction Condensation Reaction (e.g., Friedländer Synthesis) Start->Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spectrometry, IR) Purification->Characterization Biological_Screening Biological Activity Screening Characterization->Biological_Screening

Caption: General workflow for the synthesis and screening of 1,8-naphthyridines.

B. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is widely used to assess the anticancer activity of novel compounds.

1. Cell Culture:

  • Maintain the desired human cancer cell lines (e.g., HeLa, HL-60, PC-3) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[11]
  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding:

  • Trypsinize confluent cells and perform a cell count.
  • Seed a specific number of cells (e.g., 5 x 10^3 cells/well) into 96-well microtiter plates and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a stock solution of the 1,8-naphthyridine derivative in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the compound in the culture medium.
  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

4. Incubation:

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

5. MTT Assay:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

6. Data Analysis:

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
C. Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

1. Preparation of Bacterial Inoculum:

  • Culture the bacterial strains (e.g., E. coli, S. aureus) in a suitable broth overnight.
  • Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Compound Dilutions:

  • Prepare serial two-fold dilutions of the 1,8-naphthyridine derivative in a 96-well microtiter plate containing broth.

3. Inoculation and Incubation:

  • Inoculate each well with the standardized bacterial suspension.
  • Include a growth control (no compound) and a sterility control (no bacteria).
  • Incubate the plates at 37°C for 18-24 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[5]

V. Quantitative Data Summary

The following table summarizes representative biological activity data for selected 1,8-naphthyridine derivatives from the literature.

Compound ClassBiological ActivityTarget/Cell LinePotency (IC50/MIC)Reference
1,8-Naphthyridine-3-carboxamidesAnticancerHBL-100 (Breast Cancer)1.37 µM[13]
1,8-Naphthyridine-3-carboxamidesAnticancerKB (Oral Cancer)3.7 µM[13]
1,8-Naphthyridine-3-carboxamidesAnticancerSW-620 (Colon Cancer)3.0 µM[13]
2-Naphthyl-1,8-naphthyridinesAnticancerHeLa (Cervical Cancer)2.6 µM[11]
2-Naphthyl-1,8-naphthyridinesAnticancerHL-60 (Leukemia)0.1 µM[11]
1,8-Naphthyridine-3-carbonitrilesAnti-mycobacterialM. tuberculosis H37Rv6.25 µg/mL[9]

VI. Future Perspectives and Conclusion

The 1,8-naphthyridine scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. Its synthetic accessibility and the vast chemical space available for derivatization ensure its continued exploration. Future research will likely focus on:

  • Multi-target drug design: Developing single molecules that can modulate multiple targets relevant to complex diseases like cancer and neurodegenerative disorders.

  • Improving pharmacokinetic profiles: Optimizing solubility, metabolic stability, and bioavailability of promising lead compounds.

  • Combating drug resistance: Designing novel derivatives that can overcome existing resistance mechanisms in infectious diseases and cancer.

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  • Chen, Y. L., Chen, I. L., Wang, T. C., & Tzeng, C. C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. International journal of molecular sciences, 14(12), 24158–24172. [Link]

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  • Singh, P., & Kaur, M. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Current drug targets, 21(14), 1448–1467. [Link]

  • Singh, A., & Sharma, P. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & biodiversity, e202501396. Advance online publication. [Link]

  • Rao, J. R., Ghate, M., & Kulkarni, V. M. (2001). Synthesis and Pharmacological Activities of 1,8-naphthyridine Derivatives. Arzneimittel-Forschung, 51(10), 843–848. [Link]

  • Mondal, S., & Bhaumik, A. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18991–19000. [Link]

  • Kumar, A., Kumar, R., & Singh, J. (2023). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research, 6(2), 243-255. [Link]

  • Sharma, R., Kumar, A., & Singh, V. (2021). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Monatshefte für Chemie - Chemical Monthly, 152(12), 1493–1503. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Tkach, V., Kushnir, M., Omelyanchik, L. O., Gencheva, V. I., & Yagodynets´, P. I. (2024). Synthesis, Physico-Chemical Properties and Theoretical Prediction of Electroanalytical Properties of the Novel Benzo-[b][9][10]-naphthyridine-5(10H)-one and Thione. ResearchGate. [Link]

  • Egea, J., & de los Rios, C. (2011). 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease. Current topics in medicinal chemistry, 11(22), 2807–2823. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2015). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Preclinical Investigation of 1,8-Naphthyridin-2-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: While the specific compound, 1,8-Naphthyridin-2-butyric acid, is not extensively documented in peer-reviewed literature, its constituent parts—the 1,8-naphthyridine core and the butyric acid moiety—are well-characterized. This guide is structured to provide a robust framework for its investigation in animal models, based on a synthesis of existing knowledge and predictive science. We will explore the rationale for its design, propose mechanisms of action, and provide detailed, actionable protocols for its preclinical evaluation.

Introduction: A Hybrid Molecule with Therapeutic Potential

The field of medicinal chemistry is continually exploring the synthesis of hybrid molecules that combine the advantageous properties of different pharmacophores. This compound represents such a rational design, merging a privileged heterocyclic scaffold with a biologically active short-chain fatty acid.

1.1. The 1,8-Naphthyridine Scaffold: A Privileged Structure

The 1,8-naphthyridine nucleus is a nitrogen-containing heterocyclic system that has garnered significant interest from researchers due to its wide array of biological activities.[1][2][3][4] This scaffold is a key component of numerous therapeutic agents and is known to exhibit:

  • Antimicrobial and antiviral properties[5][6]

  • Anticancer activity[5][7]

  • Anti-inflammatory and analgesic effects[5][7]

  • Applications in neurological disorders such as Alzheimer's disease and depression[5][7]

1.2. Butyric Acid: A Key Metabolite with Therapeutic Promise

Butyric acid, a short-chain fatty acid, is a natural product of dietary fiber fermentation by the gut microbiota.[8] It is a primary energy source for colonocytes and has demonstrated significant therapeutic potential, particularly in the context of gastrointestinal health and inflammation.[9][10] However, the clinical application of pure butyric acid is hampered by its unpleasant odor and, more critically, its rapid metabolism and short half-life, which makes maintaining therapeutic concentrations challenging.[10][11][12] Butyrate derivatives and prodrugs are therefore of great interest to improve its pharmacokinetic profile.[9][11][13]

1.3. The Rationale for this compound

The conjugation of butyric acid to the 1,8-naphthyridine scaffold at the 2-position is a deliberate design strategy. The hypothesis is that this hybrid molecule could:

  • Exhibit synergistic or additive therapeutic effects from both moieties.

  • Function as a prodrug, with the 1,8-naphthyridine core improving the metabolic stability and delivery of butyric acid.

  • Possess a novel mechanism of action distinct from its individual components.

1.4. Chemical Identity

While published preclinical data is scarce, the existence of this compound is confirmed by chemical suppliers.

  • This compound: CAS Number 886362-95-4

  • 5,6,7,8-tetrahydro-1,8-Naphthyridine-2-butanoic acid hydrochloride: A related reduced form with CAS Number 193818-31-4.[14][15][16][17]

Proposed Mechanisms of Action

Based on the known biological activities of its components, this compound may act through multiple signaling pathways.

2.1. The 1,8-Naphthyridine Moiety:

Many 1,8-naphthyridine derivatives exert their effects by targeting fundamental cellular processes. Potential mechanisms include:

  • Inhibition of DNA Gyrase and Topoisomerases: This is a classic mechanism for quinolone and naphthyridinone antibiotics and anticancer agents.

  • Kinase Inhibition: Modulation of various protein kinases involved in cell signaling, proliferation, and inflammation.

  • Modulation of Inflammatory Pathways: Such as inhibition of NF-κB signaling.

2.2. The Butyric Acid Moiety:

Butyric acid is known to influence cellular function through two primary routes:

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-known HDAC inhibitor.[18][19][20][21] By preventing the removal of acetyl groups from histones, it leads to a more open chromatin structure, altering gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[18][19][21]

  • G-Protein Coupled Receptor (GPCR) Agonism: Butyrate is an agonist for several GPCRs, including GPR41, GPR43, and HCA2 (GPR109A).[8][22][23][24][25][26] Activation of these receptors, particularly on immune and intestinal epithelial cells, can modulate inflammatory responses.

2.3. Potential Converging Signaling Pathways

The dual-action nature of this compound could lead to a multi-pronged therapeutic effect, particularly in diseases with both inflammatory and proliferative components like inflammatory bowel disease and colorectal cancer.

Proposed Signaling Pathways cluster_naphthyridine 1,8-Naphthyridine Moiety cluster_butyric_acid Butyric Acid Moiety cluster_cellular_effects Cellular Effects Naphthyridine This compound Kinases Kinase Inhibition Naphthyridine->Kinases DNA_Gyrase DNA Gyrase / Topoisomerase Inhibition Naphthyridine->DNA_Gyrase NFkB NF-κB Inhibition Naphthyridine->NFkB Apoptosis Apoptosis Kinases->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_Gyrase->CellCycleArrest AntiInflammatory Anti-inflammatory Response NFkB->AntiInflammatory Butyric_Acid This compound HDAC HDAC Inhibition Butyric_Acid->HDAC GPCRs GPCR Agonism (GPR43/41) Butyric_Acid->GPCRs GeneExpression Altered Gene Expression HDAC->GeneExpression GPCRs->AntiInflammatory GeneExpression->Apoptosis GeneExpression->CellCycleArrest

Figure 1: Proposed dual-mechanism signaling pathways of this compound.

Application Notes for Preclinical Research

Given its theoretical mechanisms of action, this compound is a prime candidate for investigation in several disease models.

  • Inflammatory Bowel Disease (IBD): The anti-inflammatory properties of both the 1,8-naphthyridine scaffold and butyrate make IBD a compelling therapeutic target.[5][7][27] Butyrate is also crucial for maintaining the integrity of the intestinal barrier.

  • Oncology: The potential for HDAC and kinase inhibition suggests utility in various cancers, particularly colorectal cancer, where butyrate has shown pro-apoptotic and anti-proliferative effects.[18][19][27]

  • Neurodegenerative Diseases: Several 1,8-naphthyridine derivatives have been explored for neurological disorders.[5][7] Butyrate's ability to cross the blood-brain barrier and its HDAC inhibitory effects could also be beneficial in this context.[8]

  • Infectious Diseases: The well-established antimicrobial properties of the 1,8-naphthyridine core make this compound a candidate for development as a novel anti-infective agent.[5][6]

Detailed Experimental Protocols (Proposed)

The following protocols are designed to provide a robust starting point for the preclinical evaluation of this compound.

In Vivo Efficacy in a Mouse Model of Inflammatory Bowel Disease (DSS-Induced Colitis)

This model is widely used due to its simplicity and its ability to mimic many aspects of human ulcerative colitis.[28][29][30][31]

Objective: To assess the therapeutic efficacy of this compound in mitigating the severity of dextran sulfate sodium (DSS)-induced colitis in mice.

Materials:

  • Animals: 8-10 week old C57BL/6 mice.

  • Compound: this compound.

  • Vehicle: e.g., 0.5% carboxymethylcellulose (CMC) in water.

  • Inducing Agent: DSS (36-50 kDa molecular weight) at a concentration of 2-3% in drinking water.[30][31]

Experimental Design:

DSS Colitis Experimental Workflow cluster_setup Setup cluster_induction_treatment Induction & Treatment (7 days) cluster_monitoring Daily Monitoring cluster_endpoint Endpoint Analysis (Day 8) Acclimatization Acclimatization (7 days) Baseline Baseline Measurements (Weight, etc.) Acclimatization->Baseline DSS_Admin DSS in Drinking Water (Days 0-7) Treatment_Group Treatment Group: This compound (Daily) Vehicle_Group Vehicle Group: Vehicle Control (Daily) Control_Group Control Group: Normal Drinking Water Monitor_Weight Body Weight DSS_Admin->Monitor_Weight Monitor_DAI Disease Activity Index (DAI) DSS_Admin->Monitor_DAI Treatment_Group->Monitor_Weight Treatment_Group->Monitor_DAI Vehicle_Group->Monitor_Weight Vehicle_Group->Monitor_DAI Sacrifice Euthanasia & Sample Collection Monitor_Weight->Sacrifice Monitor_DAI->Sacrifice Colon_Length Colon Length Measurement Sacrifice->Colon_Length Histology Histological Analysis Sacrifice->Histology Cytokines Cytokine Profiling (Colon Tissue) Sacrifice->Cytokines

Figure 2: Experimental workflow for the DSS-induced colitis model.

Step-by-Step Protocol:

  • Acclimatization: House mice for at least one week under standard conditions before the start of the experiment.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Group 1: Healthy Control (normal drinking water, vehicle gavage).

    • Group 2: DSS + Vehicle (DSS in water, vehicle gavage).

    • Group 3: DSS + Low Dose Compound (DSS in water, low dose gavage).

    • Group 4: DSS + High Dose Compound (DSS in water, high dose gavage).

  • Induction and Treatment:

    • On Day 0, replace the drinking water of Groups 2, 3, and 4 with the 2-3% DSS solution.[31]

    • Administer the compound or vehicle daily via oral gavage from Day 0 to Day 7. A starting dose range of 10-50 mg/kg can be proposed, subject to preliminary toxicity studies.

  • Monitoring:

    • Record the body weight of each mouse daily.

    • Calculate the Disease Activity Index (DAI) daily, based on weight loss, stool consistency, and presence of blood.

  • Endpoint Analysis:

    • On Day 8, euthanize the mice.

    • Excise the colon and measure its length (a shorter colon indicates more severe inflammation).

    • Collect sections of the distal colon for histological analysis (H&E staining) to assess tissue damage and inflammatory cell infiltration.

    • Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or multiplex assay.

Preliminary Pharmacokinetic (PK) Study

A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and to determine if the 1,8-naphthyridine scaffold improves the short half-life of butyric acid.

Objective: To determine the basic pharmacokinetic parameters of this compound in mice.

Protocol:

  • Administer a single dose of the compound to a cohort of mice (e.g., 10 mg/kg, intravenously and orally in separate groups).

  • Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Process the blood to obtain plasma.

  • Analyze the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of the parent compound (and potentially free butyric acid).

  • Calculate key PK parameters.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, well-structured tables.

Table 1: Proposed Efficacy Data Summary for IBD Model

GroupBody Weight Change (%)Disease Activity Index (DAI)Colon Length (cm)TNF-α (pg/mg tissue)
Healthy Control
DSS + Vehicle
DSS + Low Dose Cmpd
DSS + High Dose Cmpd

Data to be presented as mean ± SEM. Statistical analysis (e.g., ANOVA) should be performed to determine significance.

Table 2: Proposed Pharmacokinetic Parameters

ParameterIntravenous (IV)Oral (PO)
t½ (half-life)
Cmax (max concentration)
Tmax (time to Cmax) N/A
AUC (area under the curve)
Bioavailability (%) N/A

Interpretation:

  • Efficacy: A significant reduction in body weight loss, DAI score, colon shortening, and tissue cytokine levels in the treatment groups compared to the vehicle group would indicate therapeutic efficacy.

  • Pharmacokinetics: A longer half-life compared to that reported for butyric acid salts (which is typically very short) would suggest that the 1,8-naphthyridine moiety successfully protects the butyric acid from rapid metabolism.[12] Good oral bioavailability would support its development as an orally administered drug.

Conclusion

This compound is a rationally designed hybrid molecule with significant, albeit theoretical, therapeutic potential across a range of diseases, including inflammatory bowel disease and cancer. Its dual-action mechanism, combining the properties of a privileged heterocyclic scaffold with those of a key gut health metabolite, makes it a compelling candidate for preclinical development. The protocols outlined in this guide provide a comprehensive and scientifically rigorous framework for the initial in vivo investigation of this promising compound. Successful outcomes in these models would provide a strong rationale for further development and IND-enabling studies.

References

A comprehensive list of references should be compiled from the sources used to generate these notes, including those on 1,8-naphthyridine derivatives, butyric acid, and the specified animal models. Ensure all URLs are valid and clickable.

Sources

Troubleshooting & Optimization

Technical Support Center: 1,8-Naphthyridin-2-butyric acid (NB-24)

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: NB24-SOL-TSG-001

Last Updated: January 24, 2026

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming solubility challenges associated with 1,8-Naphthyridin-2-butyric acid (internal designation: NB-24). NB-24 is a promising therapeutic candidate characterized by a planar naphthyridine core and a flexible butyric acid side chain. This structure, while conferring desirable pharmacological activity, results in poor aqueous solubility in its neutral state, a common hurdle in preclinical and formulation development.

This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols. It is designed to provide not only procedural steps but also the underlying scientific rationale to empower users to make informed decisions during their experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of NB-24.

Question 1: What are the basic physicochemical properties of NB-24?

Answer: this compound (NB-24) is a crystalline solid, appearing as a white to off-white powder. It is classified as a weak acid due to the presence of the carboxylic acid group. Its poor aqueous solubility is attributed to the hydrophobic nature of the fused aromatic naphthyridine ring system. A summary of its key properties is provided below.

PropertyValue (Predicted/Experimental)Scientific Rationale
Molecular Formula C₁₂H₁₂N₂O₂-
Molecular Weight 216.24 g/mol -
Appearance White to off-white crystalline powderSolid-state form at standard conditions.
Ionization Constant (pKa) ~4.8The carboxylic acid moiety is the primary ionizable group, typical for butyric acid derivatives.
Intrinsic Aqueous Solubility (S₀) < 5 µg/mL at pH < 3The un-ionized form is poorly soluble due to the hydrophobic naphthyridine core.
LogP ~2.5Indicates a preference for lipid environments over aqueous ones, contributing to low water solubility.

Question 2: Why is my measured solubility of NB-24 inconsistent across experiments?

Answer: Inconsistent solubility measurements are a frequent issue with poorly soluble compounds and can stem from several factors. The two primary types of solubility measurements, kinetic and thermodynamic, can give vastly different results.

  • Kinetic Solubility: This is often measured in early discovery by adding a concentrated DMSO stock of the compound to an aqueous buffer.[1][2] This method can lead to a supersaturated, metastable solution, which may precipitate over time. The results are highly dependent on the rate of addition, mixing speed, and incubation time, leading to variability.[1][3]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by adding an excess of solid compound to the solvent and allowing it to equilibrate for an extended period (typically 24-72 hours).[4][5] This method is more time-consuming but provides the most reliable and reproducible value.

For consistent results, it is crucial to use a standardized thermodynamic solubility protocol (see Protocol 1) and ensure the system has reached equilibrium.

Question 3: I observe precipitation when I dilute my NB-24 DMSO stock solution into aqueous buffer for a cell-based assay. How can I prevent this?

Answer: This is a classic example of kinetic solubility failure. When the high-concentration DMSO stock is introduced to the aqueous medium, the local concentration of NB-24 exceeds its thermodynamic solubility, causing it to crash out of solution.

Immediate Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your assay medium.

  • Lower the Final NB-24 Concentration: If possible, work at lower concentrations of NB-24 where it remains soluble.

  • Use a "Pre-dilution" Step: Instead of adding the DMSO stock directly to the full volume of media, first dilute it into a smaller volume of media with vigorous vortexing before adding it to the final assay volume.

  • Incorporate a Solubilizing Excipient: For persistent issues, consider formulating NB-24 with a solubilizing agent like a cyclodextrin (see Part 2, Strategy 3).

Part 2: Troubleshooting Guides & Enhancement Strategies

This section provides a systematic approach to diagnosing and solving solubility issues with NB-24, complete with detailed protocols.

Troubleshooting Workflow

The first step in addressing a solubility problem is to systematically diagnose the issue and select an appropriate enhancement strategy.

G cluster_0 Problem Identification cluster_1 Characterization cluster_2 Strategy Selection start Low Solubility Observed ph_profile Determine pH-Solubility Profile (Protocol 1) start->ph_profile is_ph_dependent Is Solubility pH-Dependent? ph_profile->is_ph_dependent ph_mod Strategy 1: pH Modification is_ph_dependent->ph_mod Yes cyclo Strategy 3: Cyclodextrin Complexation is_ph_dependent->cyclo No/Insufficient salt Strategy 2: Salt Formation ph_mod->salt If higher conc. or solid form needed asd Strategy 4: Amorphous Solid Dispersion cyclo->asd If further enhancement or stability needed

Caption: A workflow for troubleshooting NB-24 solubility issues.

Strategy 1: pH Modification

Core Principle: As a weak acid with a pKa of ~4.8, the solubility of NB-24 is highly dependent on pH.[6][7][8] The Henderson-Hasselbalch equation dictates that as the pH of the solution increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate anion.[9][10][11]

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Neutral NB-24-COOH (Unionized, Low Solubility) Equilibrium Neutral->Equilibrium Ionized NB-24-COO⁻ (Ionized, High Solubility) Equilibrium->Ionized Proton + H⁺

Caption: Ionization equilibrium of NB-24 based on solution pH.

When to Use: This is the most direct method for preparing aqueous stock solutions for in vitro experiments. It is ideal when the final formulation can tolerate a pH above 6.

Limitations:

  • Not suitable for in vivo oral dosing, as the compound will precipitate in the acidic environment of the stomach (pH 1-3).

  • High pH may not be compatible with all biological assays or other formulation components.

This protocol determines the thermodynamic solubility of NB-24 across a physiologically relevant pH range.

Materials:

  • NB-24 (solid powder)

  • A series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 8.

  • HPLC system with UV detector

  • Shaking incubator or rotator

  • 0.22 µm syringe filters

  • Calibrated pH meter

Methodology:

  • Preparation: Add an excess of solid NB-24 (e.g., ~1 mg) to 1 mL of each buffer in separate vials. Ensure visible solid remains.

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[4][5]

  • Sampling: After incubation, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot from the supernatant.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solids.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of dissolved NB-24 using a validated HPLC method against a standard curve.

  • pH Measurement: Measure the final pH of the remaining supernatant in each vial.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the final measured pH.

Expected Results:

Final Measured pHThermodynamic Solubility (µg/mL)
2.1< 5
4.0~15
5.0~50
6.0~450
7.0> 1000
7.4> 2000

The data clearly shows a sharp increase in solubility as the pH rises above the pKa (~4.8), confirming the utility of pH adjustment.

Strategy 2: Salt Formation

Core Principle: Forming a salt of NB-24 is a robust strategy to improve its solid-state properties, dissolution rate, and solubility.[12][13][14] By reacting the acidic NB-24 with a pharmaceutically acceptable base (a counter-ion), a salt is formed that readily dissociates in water, releasing the highly soluble ionized form of the drug.[12][15]

When to Use: This is the preferred method when a solid, stable, and readily soluble form of the compound is needed for formulation development, especially for potential oral dosage forms or high-concentration parenteral solutions.

Common Counter-ions for Acidic Drugs: Sodium (Na⁺), Potassium (K⁺), Calcium (Ca²⁺), Tromethamine (Tris), Meglumine.

Materials:

  • NB-24 (free acid)

  • A selection of basic counter-ions (e.g., 1M NaOH, 1M KOH, Tris base).

  • Various solvents (e.g., water, ethanol, acetone, isopropanol).

  • Stir plate and vials.

Methodology:

  • Stoichiometric Addition: Dissolve NB-24 in a suitable solvent (e.g., ethanol). Add a stoichiometric equivalent (1.0 eq) of the basic counter-ion solution dropwise while stirring.

  • Observation: Observe for the formation of a precipitate. A successful salt formation will often result in a crystalline solid precipitating from the solution.

  • Isolation: If a solid forms, isolate it by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Characterize the resulting solid to confirm salt formation (e.g., using melting point, XRPD, or NMR).

  • Solubility Testing: Determine the aqueous solubility of the new salt form using Protocol 1 at a relevant pH (e.g., pH 7.0). A successful salt will show a significantly higher dissolution rate and solubility compared to the free acid.

Strategy 3: Cyclodextrin Complexation

Core Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can encapsulate poorly soluble "guest" molecules, like the hydrophobic naphthyridine core of NB-24, forming an inclusion complex.[16][17][18][19] This complex effectively masks the hydrophobic portion of the drug, presenting a hydrophilic exterior to the solvent and dramatically increasing aqueous solubility.[17][18][20]

G cluster_0 NB24 NB-24 (Guest) plus + Cyclo Cyclodextrin (Host) (Hydrophobic Cavity) Complex Soluble Inclusion Complex Cyclo->Complex Encapsulation

Caption: Encapsulation of NB-24 by a cyclodextrin host.

When to Use: This is an excellent strategy for enabling high-concentration aqueous formulations for in vitro or parenteral use, especially when pH modification is not viable. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, safe, and effective choice.

Limitations:

  • The large size of cyclodextrins can limit the maximum drug load in a formulation.

  • Can be a more expensive option for large-scale manufacturing.

Strategy 4: Amorphous Solid Dispersions (ASDs)

Core Principle: Amorphous materials lack the rigid crystal lattice structure of their crystalline counterparts. This disordered state has higher free energy, which translates to a significant increase in apparent solubility and dissolution rate. In an ASD, the drug is molecularly dispersed within a polymer matrix, which stabilizes the amorphous state and prevents recrystallization.[21][22]

When to Use: ASD is a powerful, advanced strategy for oral drug delivery of highly insoluble compounds (like NB-24). It is typically employed when other methods fail to provide the required bioavailability enhancement for in vivo studies.[23][21][24]

Common Polymers: PVP (polyvinylpyrrolidone), HPMC (hydroxypropyl methylcellulose), Soluplus®.

Manufacturing Methods: Spray drying and hot-melt extrusion (HME) are the most common industrial methods for producing ASDs.[22]

Considerations: This is a specialized formulation technique requiring expertise in polymer science and process engineering. Physical stability of the amorphous state during storage is a critical quality attribute that must be thoroughly evaluated.[25]

References

  • Why salt formation of weak acid increases the drug solubility? - ResearchGate. (2023-02-08). ResearchGate. [Link]

  • Solubility Enhancement Techniques of Poorly Water Soluble Drug. International Journal of Science and Research (IJSR). [Link]

  • Mendes, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]

  • Umeda, D., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceutics. [Link]

  • Avdeef, A. (2007). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. [Link]

  • Gao, Y., et al. (2021). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Acta Pharmaceutica Sinica B. [Link]

  • Loftsson, T., & Jarho, P. (2020). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Henderson-Hasselbalch equation. Open Education Alberta. [Link]

  • Khadka, P., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Biomedicines. [Link]

  • Kramer, S. F., & Flynn, G. L. (1972). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

  • Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. [Link]

  • Amorphous Solid Dispersion (ASD) Products and Potential Alternative BE Approaches. FDA. [Link]

  • Tsume, Y., et al. (2014). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. The AAPS Journal. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]

  • Wenz, G. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Kakinuma, C., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]

  • Comer, J. (2011). The Significance of Acid/Base Properties in Drug Discovery. Future Medicinal Chemistry. [Link]

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Technical Support Center: Stability of 1,8-Naphthyridin-2-butyric acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,8-Naphthyridin-2-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimentation. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity of your results.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a naphthyridine core linked to a butyric acid side chain. The stability of this molecule in solution is critical for obtaining reliable and reproducible experimental outcomes. Naphthyridine derivatives are known for their diverse biological activities, making them valuable in pharmaceutical research.[1][2] However, the butyric acid component can introduce instability, particularly in aqueous solutions where it is known to decompose rapidly.[3] This guide will address the potential stability challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the likely causes?

A1: Degradation of this compound in solution can be attributed to several factors, primarily related to the inherent instability of the butyric acid moiety and potential reactions involving the naphthyridine ring. Key contributing factors include:

  • pH-dependent hydrolysis: The butyric acid side chain can be susceptible to hydrolysis, especially under highly acidic or alkaline conditions.[4]

  • Oxidation: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.[4]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions leading to decomposition.[4][5]

  • Thermal Instability: Elevated temperatures can accelerate the rate of degradation.[4]

Q2: What is the recommended solvent for dissolving this compound?

A2: The choice of solvent is critical. While aqueous buffers are common in biological assays, pure butyric acid is unstable in such solutions.[3] For stock solutions, consider using an organic solvent like ethanol, in which the sodium salt of butyric acid is soluble.[6] It is advisable to prepare fresh aqueous solutions for experiments and avoid long-term storage.[6]

Q3: How should I store my stock solutions of this compound?

A3: For long-term stability, it is recommended to store the compound as a solid at room temperature, where it can be stable for at least two years.[6] If a stock solution is necessary, prepare it in a suitable organic solvent, purge with an inert gas to minimize oxidation, and store at -20°C or -80°C in a tightly sealed, light-protected container.[6]

Q4: Are there any visible signs of degradation I should look for?

A4: While not always apparent, visual indicators of degradation can include a change in the color or clarity of the solution. However, the absence of these signs does not guarantee stability. The most reliable way to assess degradation is through analytical techniques such as HPLC or LC-MS.

Q5: Can the naphthyridine ring itself contribute to instability?

A5: While the butyric acid side chain is often the primary source of instability, the naphthyridine core can also participate in certain reactions. For instance, diazonium salts of naphthyridines are known to be thermally unstable.[7] While not directly applicable to the butyric acid derivative, it highlights the potential reactivity of the ring system under specific conditions.

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to diagnosing and resolving stability problems with this compound solutions.

Observed Issue Potential Cause Recommended Action
Loss of compound activity over a short period in aqueous buffer. pH-dependent hydrolysis or rapid decomposition in aqueous media.Prepare fresh solutions immediately before use. Minimize the time the compound spends in aqueous buffer. Consider using a pH-controlled environment if a specific pH is necessary for your experiment.[8][9]
Inconsistent results between experimental replicates. Degradation during the experiment due to light exposure or temperature fluctuations.Protect solutions from light by using amber vials or covering containers with aluminum foil.[10] Maintain a constant and controlled temperature throughout the experiment.
Precipitate formation in the solution. Poor solubility or degradation leading to insoluble byproducts.Confirm the solubility of the compound in your chosen solvent system. If solubility is an issue, consider preparing a more dilute stock solution or using a co-solvent. Filter the solution before use if a precipitate is observed.
Unexpected peaks in analytical chromatography (HPLC, LC-MS). Presence of degradation products.Utilize analytical techniques to identify the degradation products.[11] This information can provide clues about the degradation pathway and help in optimizing handling and storage conditions.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.

Materials:

  • This compound (solid)

  • Anhydrous ethanol

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, amber glass vial with a PTFE-lined cap

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Transfer the solid to the amber glass vial.

  • Add the appropriate volume of anhydrous ethanol to achieve the desired concentration. The solubility of the sodium salt of butyric acid in ethanol is approximately 5 mg/mL.[6]

  • Gently vortex the vial until the compound is completely dissolved.

  • Purge the headspace of the vial with an inert gas for 1-2 minutes to displace any oxygen.

  • Tightly seal the vial with the PTFE-lined cap.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Assessment of Solution Stability by HPLC

This protocol provides a method to monitor the stability of this compound in a specific solution over time.

Materials:

  • Prepared solution of this compound

  • HPLC system with a suitable column (e.g., C18)

  • Appropriate mobile phase (to be determined based on the compound's properties)

  • UV detector

Procedure:

  • Prepare the solution of this compound in the desired solvent system (e.g., your experimental buffer).

  • Immediately after preparation (Time 0), inject an aliquot of the solution into the HPLC system.

  • Record the chromatogram and determine the peak area of the parent compound.

  • Store the solution under the conditions you wish to test (e.g., room temperature, 4°C, protected from light, exposed to light).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the solution into the HPLC.

  • Compare the peak area of the parent compound at each time point to the initial peak area at Time 0. A decrease in the peak area indicates degradation.

  • The appearance of new peaks suggests the formation of degradation products.

Visualizing Degradation Pathways and Experimental Workflows

Potential Degradation Pathways

Potential Degradation Pathways of this compound A This compound B Hydrolysis (Acidic/Alkaline Conditions) A->B pH C Oxidation (Presence of O2) A->C Oxygen D Photodegradation (UV/Light Exposure) A->D Light E Thermal Degradation (Elevated Temperature) A->E Heat F Degradation Products B->F C->F D->F E->F

Caption: Factors contributing to the degradation of this compound.

Workflow for Stability Assessment

Workflow for Assessing Solution Stability A Prepare Solution of This compound B Time 0 Analysis (e.g., HPLC, LC-MS) A->B C Incubate under Test Conditions (pH, Temp, Light) B->C D Time Point Analysis (e.g., 1, 2, 4, 8, 24h) C->D D->C Repeat for multiple time points E Compare Data to Time 0 D->E F Determine Degradation Rate and Identify Products E->F

Caption: A systematic approach to evaluating the stability of your compound in solution.

References

  • Vertex AI Search. Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions. Accessed January 23, 2026.
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  • Krasilnikova, A. A., et al. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. National Institutes of Health. March 4, 2024.
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  • MDPI. Production of Butyric Acid from Hydrolysate of Rice Husk Treated by Alkali and Enzymes in Immobilized Fermentation by Clostridium tyrobutyricum CtΔpta.
  • Al-Shorgani, N. K., et al. Impact of pH and butyric acid on butanol production during batch fermentation using a new local isolate of Clostridium acetobutylicum YM1. Saudi Journal of Biological Sciences. May 5, 2017.
  • National Center for Biotechnology Information.
  • ResearchGate. (PDF) SOLUBILIZATION IN AQUEOUS BUTYRIC ACID SOLUTIONS. August 6, 2025.
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  • ResearchGate. (PDF) Thermal properties and morphology changes in degradation process of poly(L-lactide-co-glycolide) matrices with risperidone. August 7, 2025.
  • PubMed. Impact of pH and butyric acid on butanol production during batch fermentation using a new local isolate of Clostridium acetobutylicum YM1. May 5, 2017.
  • Office of Scientific and Technical Information. Butyric acid: Applications and recent advances in its bioproduction.
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  • PubMed. Thermal Degradation of Environmentally Degradable Poly(hydroxyalkanoic Acid)s.
  • PubMed. The use of high pressure CO2 -facilitated pH swings to enhance in situ product recovery of butyric acid in a two-phase partitioning bioreactor.
  • National Center for Biotechnology Information. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers.
  • Royal Society of Chemistry. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.
  • International Council for Harmonisation. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Agency for Toxic Substances and Disease Registry. analytical methods.
  • ResearchGate. High production of butyric acid by Clostridium tyrobutyricum mutant.
  • Wikipedia. Butyric acid.
  • American Pharmaceutical Review. Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing.
  • PubMed.
  • MDPI. Synthesis of Novel Benzo[b][1][4]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. February 9, 2023.

  • National Center for Biotechnology Information. Integrated AlphaFold2 and DEER investigation of the conformational dynamics of a pH-dependent APC antiporter.
  • ResearchGate. (PDF) Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines.
  • Flinn Scientific. n-Butyric Acid. January 23, 2009.
  • Royal Society of Chemistry. Aminobenzocoumarinylmethyl esters as photoactive precursors for the release of butyric acid.
  • MDPI. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. February 23, 2024.
  • MDPI. Biodegradation of Polyhydroxybutyrate, Polylactide, and Their Blends by Microorganisms, Including Antarctic Species: Insights from Weight Loss, XRD, and Thermal Studies.
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  • Sciencemadness Wiki. Butyric acid. September 7, 2020.

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Validation & Comparative

A Comparative Guide to 1,8-Naphthyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, owing to its versatile synthesis and a wide spectrum of biological activities. This guide provides a comparative analysis of various 1,8-naphthyridine derivatives, offering insights into their synthesis, a head-to-head comparison of their biological performance supported by experimental data, and detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.

The 1,8-Naphthyridine Core: A Foundation for Diverse Bioactivity

The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic compound containing two nitrogen atoms, has garnered significant attention from the scientific community. Its structural resemblance to quinolones and purines has made it a compelling starting point for the design of novel therapeutic agents. Derivatives of 1,8-naphthyridine have demonstrated a remarkable range of pharmacological properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, and even neuroprotective effects.[1][2][3] This broad bioactivity stems from the scaffold's ability to interact with various biological targets, including enzymes like DNA gyrase and topoisomerases, as well as protein kinases.[4][5]

Comparative Synthesis of the 1,8-Naphthyridine Scaffold

The synthesis of the 1,8-naphthyridine core is a critical first step in the exploration of its derivatives. Several synthetic strategies have been developed, each with its own advantages and limitations. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Friedländer Annulation: A Classic Approach

The Friedländer annulation is a traditional and widely used method for constructing the 1,8-naphthyridine ring system. This reaction involves the condensation of a 2-aminopyridine derivative with a compound containing a reactive carbonyl group and an adjacent α-methylene group.

Experimental Protocol: General Friedländer Synthesis of 1,8-Naphthyridine Derivatives

  • Reactant Preparation: Dissolve equimolar amounts of a substituted 2-aminonicotinaldehyde and a ketone with an α-methylene group in a suitable solvent (e.g., ethanol, acetic acid).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide, sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid) to the reaction mixture. The choice of catalyst depends on the specific substrates.

  • Reaction Condition: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography.

Multi-Component Reactions: A Modern and Efficient Strategy

More contemporary approaches often utilize multi-component reactions (MCRs) to afford 1,8-naphthyridine derivatives in a single step from simple starting materials. These reactions are highly efficient and allow for the rapid generation of a library of diverse compounds. A notable example is the three-component condensation of 2-aminopyridines, an aldehyde, and a methylene-active compound like malononitrile or ethyl cyanoacetate.[6]

Experimental Protocol: Three-Component Synthesis of 1,8-Naphthyridine Derivatives

  • Reactant Mixture: In a round-bottom flask, combine the substituted 2-aminopyridine (1 mmol), the aldehyde (1 mmol), and the active methylene compound (1 mmol) in a suitable solvent such as ethanol.

  • Catalyst Introduction: Add a catalyst, for instance, a Lewis acid like N-bromosulfonamide, to the mixture.[6]

  • Reaction Execution: Stir the reaction mixture at room temperature.[6] Monitor the reaction's progress using TLC.

  • Isolation and Purification: Once the reaction is complete, the product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.

Comparison of Synthetic Methodologies
Method Advantages Disadvantages Typical Yields
Friedländer Annulation Well-established, reliable for specific substitution patterns.Requires pre-functionalized starting materials, can have harsh reaction conditions.60-85%
Multi-Component Reactions High atom economy, operational simplicity, rapid access to diverse structures.[6]Can sometimes lead to mixtures of products, optimization may be required.75-95%

Comparative Biological Activities of 1,8-Naphthyridine Derivatives

The true value of the 1,8-naphthyridine scaffold lies in the diverse and potent biological activities exhibited by its derivatives. This section provides a comparative overview of their performance in key therapeutic areas, supported by experimental data from the literature.

Anticancer Activity

Numerous 1,8-naphthyridine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[7][8] Their mechanisms of action often involve the inhibition of topoisomerases, enzymes crucial for DNA replication and repair in rapidly dividing cancer cells.[9]

A study by Al-romaizan et al. (2019) reported the synthesis of a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives and their in vitro evaluation against the human breast cancer cell line (MCF7). Several of these compounds demonstrated significant cytotoxic activity, with some even surpassing the efficacy of the standard drug staurospaurine.[7]

Table 1: Comparative Anticancer Activity of 1,8-Naphthyridine Derivatives against MCF7 Cell Line [7]

Compound Substitution Pattern IC₅₀ (µM) Reference Drug (Staurospaurine) IC₅₀ (µM)
10c 2-phenyl-3-(substituted pyrazole)-7-methyl-1,8-naphthyridine1.474.51
8d 2-phenyl-3-(substituted pyrimidine)-7-methyl-1,8-naphthyridine1.624.51
4d 2-phenyl-3-(substituted pyridine)-7-methyl-1,8-naphthyridine1.684.51
10f 2-phenyl-3-(substituted pyrazole)-7-methyl-1,8-naphthyridine2.304.51
8b 2-phenyl-3-(substituted pyrimidine)-7-methyl-1,8-naphthyridine3.194.51

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

  • Cell Seeding: Seed cancer cells (e.g., MCF7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,8-naphthyridine derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

The 1,8-naphthyridine core is a well-known pharmacophore in antimicrobial agents, with nalidixic acid being a pioneering example.[5] Modern derivatives often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5] Their primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[5]

Some 1,8-naphthyridine derivatives have also shown the ability to potentiate the activity of existing antibiotics against multi-resistant bacterial strains, suggesting a role as antibiotic adjuvants.[4][10]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 1,8-Naphthyridine Derivatives

Compound E. coli S. aureus P. aeruginosa Reference
Nalidixic Acid 4-128>12816-512[5]
Enoxacin ≤0.06-40.5-80.5-16[5]
Gemifloxacin ≤0.015-0.25≤0.015-0.120.5-8[5]
Derivative 19 GoodWeakerNot reported[5]
Derivative 20a Not reportedPotent (MDR-TB)Not reported[5]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution: Prepare serial two-fold dilutions of the 1,8-naphthyridine derivatives in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key synthetic pathways and a generalized experimental workflow.

Synthesis_of_1_8_Naphthyridine cluster_friedlander Friedländer Annulation cluster_mcr Multi-Component Reaction 2-Aminopyridine 2-Aminopyridine Friedlander_Reaction Condensation (Base/Acid Catalyst) 2-Aminopyridine->Friedlander_Reaction Carbonyl_Compound Carbonyl_Compound Carbonyl_Compound->Friedlander_Reaction 1,8-Naphthyridine_Friedlander 1,8-Naphthyridine Derivative Friedlander_Reaction->1,8-Naphthyridine_Friedlander 2-Aminopyridine_MCR 2-Aminopyridine MCR_Reaction One-Pot Reaction (Lewis Acid Catalyst) 2-Aminopyridine_MCR->MCR_Reaction Aldehyde Aldehyde Aldehyde->MCR_Reaction Active_Methylene Active Methylene Compound Active_Methylene->MCR_Reaction 1,8-Naphthyridine_MCR 1,8-Naphthyridine Derivative MCR_Reaction->1,8-Naphthyridine_MCR

Caption: Comparative synthetic routes to 1,8-naphthyridine derivatives.

Biological_Evaluation_Workflow Start Synthesized 1,8-Naphthyridine Derivatives In_Vitro_Screening In Vitro Screening (e.g., MTT, MIC assays) Start->In_Vitro_Screening Data_Analysis Data Analysis (IC50, MIC determination) In_Vitro_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Lead_Identification->Data_Analysis Further Optimization Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) Lead_Identification->Mechanism_of_Action Potent Hits In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Sources

A Comparative Guide to 1,8-Naphthyridin-2-butyric Acid and Other Selective CB2 Agonists for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of cannabinoid receptor 2 (CB2) agonists, the selection of an appropriate chemical tool is paramount. The therapeutic potential of targeting the CB2 receptor, which is primarily expressed in immune cells, is vast, offering avenues for treating inflammatory disorders, neuropathic pain, and certain cancers without the psychotropic side effects associated with CB1 receptor activation.[1] This guide provides an in-depth, objective comparison of 1,8-Naphthyridin-2-butyric acid and its derivatives against other well-characterized selective CB2 agonists. We will delve into their performance, supported by experimental data, and provide detailed protocols to empower your research.

The Rise of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core has emerged as a privileged scaffold in the design of potent and selective CB2 receptor ligands.[2][3] Derivatives of 1,8-naphthyridin-2(1H)-one-3-carboxamide, in particular, have demonstrated high affinity and selectivity for the CB2 receptor, with some compounds exhibiting nanomolar potency.[2][4] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties and a switch from agonist to antagonist/inverse agonist activity.[2]

In Vitro Performance: A Quantitative Comparison

The cornerstone of characterizing any G protein-coupled receptor (GPCR) agonist lies in quantifying its binding affinity (Ki) and functional potency (EC50). The following tables summarize the in vitro performance of key 1,8-naphthyridine derivatives and other prominent selective CB2 agonists.

Table 1: Comparative Binding Affinities (Ki) of Selective CB2 Agonists

CompoundTypeCB2 Ki (nM)CB1 Ki (nM)Selectivity (CB1 Ki / CB2 Ki)Reference
1,8-Naphthyridin-2-one Derivative (Compound 13) *1,8-Naphthyridine1341 ± 53.4>10000>7[2]
HU-308 Cannabinoid22.7>10000>440[5]
AM1241 Aminoalkylindole3.4>280>82[6][7]
JWH-133 Dibenzopyran3.4677~200[8]

*Note: Compound 13 is N-(4-methylcyclohexyl)-1-(3-carboxypropyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, a close analog of this compound.

Table 2: Comparative Functional Potencies (EC50) of Selective CB2 Agonists in cAMP Assays

CompoundTypeCB2 EC50 (nM)Reference
1,8-Naphthyridin-2-one Derivative (A1) 1,8-Naphthyridine28.0[2]
1,8-Naphthyridin-2-one Derivative (A2) 1,8-Naphthyridine29.6[2]
HU-308 Cannabinoid5.57[3]
AM1241 **Aminoalkylindole190 (agonist at human CB2)[9]

**Note: AM1241 exhibits species-dependent effects and can act as an inverse agonist at rodent CB2 receptors.[9]

Understanding the Mechanism: CB2 Receptor Signaling

Activation of the CB2 receptor, a Gi/o-coupled GPCR, initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, CB2 receptor activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[10]

CB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist CB2 Agonist (e.g., 1,8-Naphthyridine) Agonist->CB2 Binds to alpha_subunit Gαi/o G_protein->alpha_subunit Dissociates to beta_gamma_subunit Gβγ G_protein->beta_gamma_subunit alpha_subunit->AC MAPK_pathway MAPK Pathway (ERK1/2) beta_gamma_subunit->MAPK_pathway Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) PKA->Cellular_Response Leads to MAPK_pathway->Cellular_Response Leads to

Caption: Canonical CB2 receptor signaling pathway.

Experimental Protocols: A Guide for Your Laboratory

Reproducibility is the bedrock of scientific advancement. To this end, we provide detailed, step-by-step methodologies for the key in vitro assays used to characterize CB2 agonists.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the CB2 receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow prep 1. Prepare Cell Membranes (Expressing CB2 Receptors) incubation 2. Incubation - Cell membranes - [3H]CP55,940 (Radioligand) - Test Compound (e.g., 1,8-Naphthyridine) prep->incubation filtration 3. Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation 4. Scintillation Counting (Measures radioactivity of bound ligand) filtration->scintillation analysis 5. Data Analysis (Calculate Ki value) scintillation->analysis

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize cell membranes from a cell line stably expressing the human CB2 receptor (e.g., HEK293 or CHO cells).[2]

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), a fixed concentration of the radioligand [3H]CP55,940 (a high-affinity, non-selective cannabinoid agonist), and varying concentrations of the test compound.

  • Incubation Conditions: Incubate the mixture for 60-90 minutes at 30°C to allow binding to reach equilibrium.[11]

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a CB2 agonist to inhibit the production of cyclic AMP (cAMP) in cells, a hallmark of Gi-coupled receptor activation.

cAMP_Assay_Workflow cell_prep 1. Cell Preparation (Cells expressing CB2 Receptors) stimulation 2. Stimulation - Add Forskolin (to stimulate cAMP production) - Add Test Compound (e.g., 1,8-Naphthyridine) cell_prep->stimulation lysis 3. Cell Lysis stimulation->lysis detection 4. cAMP Detection (e.g., HTRF, ELISA, or AlphaScreen) lysis->detection analysis 5. Data Analysis (Calculate EC50 value) detection->analysis

Caption: Workflow for a cAMP functional assay.

Step-by-Step Protocol:

  • Cell Culture: Culture cells stably expressing the human CB2 receptor (e.g., CHO or HEK293 cells) in appropriate media.

  • Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

  • Stimulation:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of forskolin, an adenylyl cyclase activator, to induce cAMP production.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or AlphaScreen assay.[9][12]

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal effect.

In Vivo Performance: From the Bench to Preclinical Models

While in vitro assays provide crucial data on a compound's potency and selectivity, in vivo studies are essential to evaluate its therapeutic potential. Selective CB2 agonists, including 1,8-naphthyridine derivatives, have shown promise in various animal models of disease.

  • Inflammatory Pain: Systemic administration of selective CB2 agonists has been shown to produce robust analgesic effects in rodent models of inflammatory pain.[6][13]

  • Neuropathic Pain: CB2 agonists have demonstrated efficacy in attenuating mechanical allodynia and thermal hyperalgesia in models of neuropathic pain.[1][13]

  • Multiple Sclerosis: Certain 1,8-naphthyridin-2-one derivatives have been shown to inhibit the activation of lymphocytes from multiple sclerosis patients, suggesting their potential as immunomodulatory agents in this disease.[5]

  • Cancer: The activation of CB2 receptors has been linked to the inhibition of proliferation and induction of apoptosis in various cancer cell lines, and some 1,8-naphthyridine derivatives have shown anti-cancer activity in vitro.[14]

The causal link between CB2 receptor activation and these therapeutic effects is attributed to the modulation of immune cell function, leading to a reduction in pro-inflammatory cytokine release and a dampening of the inflammatory response.

Conclusion: A Promising Scaffold for Future Research

The 1,8-naphthyridine scaffold represents a highly promising starting point for the development of novel and selective CB2 receptor agonists. The available data indicates that derivatives of this compound possess favorable in vitro properties, with high affinity and selectivity for the CB2 receptor. Their demonstrated efficacy in preclinical models of pain and inflammation underscores their therapeutic potential.

For researchers, the choice of a specific CB2 agonist will depend on the experimental context. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions and designing robust experiments. As the field continues to evolve, further exploration of the structure-activity relationships within the 1,8-naphthyridine class will undoubtedly lead to the discovery of even more potent and selective modulators of the CB2 receptor.

References

  • Manera, C., et al. (2014). CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry, 57(19), 8044-8065. [Link]

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The 1,8-Naphthyridine Scaffold: A Privileged Framework in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Structure-Activity Relationships

The 1,8-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, has garnered significant attention in medicinal chemistry, earning the status of a "privileged scaffold". Its versatile synthesis, chemical reactivity, and diverse biological activities have made it a cornerstone in the development of novel therapeutic agents.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,8-naphthyridine analogues, offering a comparative overview of their performance across various biological targets, supported by experimental data. We will delve into the nuances of how subtle structural modifications to this scaffold can profoundly impact its anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

1,8-naphthyridine derivatives have demonstrated significant potential as anticancer agents through diverse mechanisms of action, including the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of protein kinases. The strategic placement of various substituents on the naphthyridine ring system is crucial for optimizing their cytotoxic efficacy and selectivity.

Key Structure-Activity Relationships in Anticancer Analogues

Systematic studies have revealed that the anticancer potency of 1,8-naphthyridine derivatives is highly dependent on the nature and position of their substituents. For instance, in a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives evaluated against the human breast cancer cell line (MCF-7), substitutions at the C3 position were found to be critical for activity.[3][4]

Table 1: Comparative Anticancer Activity of 2-phenyl-7-methyl-1,8-naphthyridine Derivatives against MCF-7 Cells [4]

CompoundC3-SubstituentIC50 (µM)
10c Pyrazole derivative1.47
8d Pyrimidine derivative1.62
4d Pyridine derivative1.68
10f Pyrazole derivative2.30
8b Pyrimidine derivative3.19
Staurosporine (Ref.) -4.51
3f Pyrazole derivative6.53
10b Pyrazole derivative7.79
8c Pyrimidine derivative7.89
6f Pyridine derivative7.88

The data clearly indicates that the introduction of heterocyclic moieties like pyrazole, pyrimidine, and pyridine at the C3 position can lead to potent anticancer activity, with some compounds exhibiting greater efficacy than the reference drug, staurosparine.[4]

Furthermore, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown promising cytotoxic profiles. Compound 47 from one such study displayed potent activity against MIAPaCa (pancreatic cancer) and K-562 (chronic myelogenous leukemia) cell lines with IC50 values of 0.41 µM and 0.77 µM, respectively.[5] In the same study, an unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative, compound 29 , also demonstrated significant cytotoxicity against PA-1 (ovarian cancer) and SW620 (colorectal cancer) cell lines, with IC50 values of 0.41 µM and 1.4 µM, respectively.[5]

Visualizing the Anticancer SAR

The following diagram illustrates the key positions on the 1,8-naphthyridine scaffold where substitutions have been shown to significantly influence anticancer activity.

SAR_Anticancer cluster_naphthyridine 1,8-Naphthyridine Core cluster_substituents Key Substitution Points for Anticancer Activity N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C8a C8a C4a->C8a C5 C5 C5->C4a C6 C6 C6->C5 C7 C7 C7->C6 N8 N8 N8->C7 C8a->N1 C8a->N8 R2 R2 (Aryl/Heteroaryl) R2->C2 Modulates kinase inhibition R3 R3 (Heterocycles) R3->C3 Crucial for cytotoxicity R7 R7 (Methyl/Halogen) R7->C7 Influences potency

Caption: Key substitution points on the 1,8-naphthyridine scaffold influencing anticancer activity.

Antibacterial Activity: From Nalidixic Acid to Overcoming Resistance

The journey of 1,8-naphthyridines as antibacterial agents began with the discovery of nalidixic acid, the first quinolone antibiotic.[6][7] This class of compounds primarily exerts its antibacterial effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, recombination, and repair.[3][8]

Structure-Activity Relationship in Antibacterial Analogues

The antibacterial spectrum and potency of 1,8-naphthyridine derivatives are significantly influenced by substituents at the N-1, C-3, C-6, and C-7 positions.

  • N-1 Position: The introduction of a cyclopropyl group at the N-1 position has been a successful strategy to enhance antibacterial activity.

  • C-3 Position: A carboxylic acid group at the C-3 position is a common feature in many potent antibacterial 1,8-naphthyridines and is crucial for their interaction with DNA gyrase.

  • C-6 Position: The addition of a fluorine atom at the C-6 position generally broadens the antibacterial spectrum to include Gram-positive bacteria.

  • C-7 Position: Substitutions with piperazine or pyrrolidine rings at the C-7 position are known to enhance potency and pharmacokinetic properties.

A significant advancement in this area is the development of 1,8-naphthyridine derivatives that can potentiate the activity of existing antibiotics against multi-drug resistant (MDR) bacterial strains.[8][9] These compounds may not possess strong intrinsic antibacterial activity but can inhibit bacterial efflux pumps, which are a major mechanism of antibiotic resistance.[9] For example, certain 1,8-naphthyridine derivatives have been shown to inhibit the NorA and MepA efflux pumps in Staphylococcus aureus, thereby restoring the efficacy of fluoroquinolones like norfloxacin and ciprofloxacin.[9]

Experimental Workflow for Assessing Antibiotic Potentiation

The following workflow outlines the key steps to evaluate the ability of 1,8-naphthyridine analogues to potentiate the activity of a known antibiotic against a resistant bacterial strain.

Antibiotic_Potentiation_Workflow cluster_workflow Workflow for Evaluating Antibiotic Potentiation start Select MDR bacterial strain and antibiotic mic_determination Determine MIC of antibiotic and 1,8-naphthyridine analogue individually start->mic_determination checkerboard_assay Perform checkerboard assay with serial dilutions of both compounds mic_determination->checkerboard_assay fic_calculation Calculate Fractional Inhibitory Concentration (FIC) index checkerboard_assay->fic_calculation interpretation Interpret FIC index to determine synergy, additivity, or antagonism fic_calculation->interpretation efflux_pump_inhibition If synergistic, perform efflux pump inhibition assays (e.g., ethidium bromide accumulation) interpretation->efflux_pump_inhibition Synergy Observed

Caption: Experimental workflow for assessing antibiotic potentiation by 1,8-naphthyridine analogues.

Anti-inflammatory Activity: Modulating the Immune Response

Several 1,8-naphthyridine derivatives have also been identified as potent anti-inflammatory agents.[5][10] Their mechanism of action in this context often involves the downregulation of pro-inflammatory cytokines.[5] For example, certain 1,8-naphthyridine-3-carboxamides have been shown to modulate the levels of cytokines and chemokines secreted by dendritic cells, indicating their potential for myeloprotective and anti-inflammatory activities.[10]

The anti-inflammatory properties are often observed in compounds that also exhibit anticancer activity, suggesting a potential overlap in their molecular targets or signaling pathways.[5]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HBL-100) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

  • Bacterial Culture Preparation: Grow the bacterial strain (e.g., S. aureus, E. coli) in a suitable broth medium overnight at 37°C.

  • Compound Dilution: Prepare a two-fold serial dilution of the 1,8-naphthyridine derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add 100 µL to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[3]

Conclusion

The 1,8-naphthyridine scaffold continues to be a highly fruitful area of research in drug discovery. The extensive body of work on its derivatives has demonstrated that strategic modifications to this core structure can yield potent and selective agents for a wide range of therapeutic targets. The insights gained from SAR studies are invaluable for the rational design of new and improved 1,8-naphthyridine-based drugs with enhanced efficacy and reduced side effects. Future research will likely focus on exploring novel substitutions, developing more sophisticated drug delivery systems, and elucidating the intricate molecular mechanisms underlying the diverse biological activities of these remarkable compounds.

References

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A Senior Application Scientist's Guide to Benchmarking Novel Therapeutics: The Case of 1,8-Naphthyridin-2-butyric acid in Parkinson's Disease

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The development of novel therapeutics requires rigorous, multi-faceted benchmarking against established standards of care. This guide provides a comprehensive framework for the preclinical evaluation of 1,8-Naphthyridin-2-butyric acid, a compound representative of the promising 1,8-naphthyridine class, as a potential adjunctive therapy in Parkinson's Disease. We will explore its putative mechanism as an adenosine A2A receptor antagonist and benchmark it against the approved drug, Istradefylline. This document outlines detailed experimental protocols, data interpretation strategies, and the causal logic behind each methodological choice, designed for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a New Therapeutic Candidate

Parkinson's Disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. The cornerstone of symptomatic treatment remains levodopa, a dopamine precursor.[1][2] However, long-term levodopa therapy is often complicated by motor fluctuations, including "off" episodes where the medication's effects wear off and symptoms return. This creates a significant unmet need for adjunctive therapies that can stabilize motor control without directly targeting the dopaminergic system.

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and neurological applications.[3][4][5] This guide focuses on a representative molecule, This compound , as a hypothetical candidate for a non-dopaminergic approach to treating PD. We hypothesize that this compound, like the approved drug Istradefylline, functions as an antagonist of the adenosine A2A receptor.

This guide will provide a head-to-head benchmarking strategy to evaluate the potential of this compound against Istradefylline, the established standard for this mechanistic class.

Section 1: Mechanistic Framework and Target Validation

1.1 The Adenosine A2A Receptor in Parkinson's Disease

In the basal ganglia, the brain region critical for motor control, adenosine A2A receptors are highly expressed on GABAergic neurons of the "indirect pathway."[6] Activation of these receptors by endogenous adenosine exerts an inhibitory effect on dopamine D2 receptor signaling, effectively dampening motor activity.[7] In the dopamine-depleted state of PD, this adenosinergic "brake" is pathologically pronounced. By selectively blocking A2A receptors, we can theoretically release this brake, enhance dopaminergic neurotransmission, and improve motor function, offering a complementary strategy to levodopa replacement.[7][8][9]

1.2 Comparator Drug Profile: Istradefylline

Istradefylline is an FDA-approved selective adenosine A2A receptor antagonist used as an adjunctive treatment to levodopa/carbidopa for "off" episodes in adults with PD.[8] Its efficacy is based on the non-dopaminergic mechanism described above.[9] It serves as the ideal benchmark for our novel compound due to its well-defined target, clinical validation, and established safety profile.

1.3 Signaling Pathway Overview

The interaction between adenosine and dopamine signaling in the striatum is a critical control point for motor function. The following diagram illustrates this relationship and the proposed site of action for our test compounds.

G cluster_0 Striatal Medium Spiny Neuron (Indirect Pathway) Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Activates AC Adenylyl Cyclase A2AR->AC Stimulates cAMP cAMP AC->cAMP Generates GABA Increased GABA Release (Motor Inhibition) AC->GABA Reduces PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->GABA Promotes Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates D2R->AC Inhibits Test_Compound This compound Istradefylline Test_Compound->A2AR Blocks

Caption: A2A and D2 receptor signaling convergence in striatal neurons.

Section 2: In Vitro Benchmarking: Potency, Selectivity, and Function

The initial phase of benchmarking focuses on quantifying the compound's interaction with its molecular target and assessing its functional consequences in a controlled cellular environment.

Causality Behind Experimental Choices: We begin with target engagement to confirm the compound binds to the A2A receptor. Potency assays then measure how strongly it binds (Ki) and elicits a functional response (IC50). Crucially, selectivity assays are performed to ensure the compound doesn't interact significantly with other receptors (like the A1 receptor), which could lead to off-target side effects.

2.1 Protocol: Radioligand Binding Assay for A2A Receptor Affinity (Ki)

This protocol determines the binding affinity of the test compounds for the human adenosine A2A receptor.

Methodology:

  • Source: Use commercially available membranes from HEK293 cells stably expressing the human adenosine A2A receptor.

  • Radioligand: Employ [3H]-ZM241385, a high-affinity A2A antagonist, as the competing radiolabel.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Procedure: a. Prepare serial dilutions of this compound and Istradefylline (e.g., from 100 µM to 0.1 nM). b. In a 96-well plate, incubate cell membranes (5-10 µg protein/well), a fixed concentration of [3H]-ZM241385 (e.g., 2 nM), and varying concentrations of the test compound. c. Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a non-labeled antagonist, e.g., 10 µM ZM241385). d. Incubate for 90 minutes at room temperature. e. Harvest the membranes onto glass fiber filters using a cell harvester. Wash filters to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

2.2 Protocol: cAMP Functional Assay (IC50)

This assay measures the functional ability of the antagonist to block A2A receptor-mediated signaling.

Methodology:

  • Cell Line: Use a cell line expressing the human A2A receptor, such as CHO-K1 or HEK293.

  • Assay Principle: The A2A receptor, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The assay measures the ability of the test compound to inhibit this cAMP production in the presence of an agonist.

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Pre-incubate cells with serial dilutions of this compound or Istradefylline for 20 minutes. c. Add a fixed, sub-maximal concentration (e.g., EC80) of an A2A agonist (e.g., NECA). d. Incubate for 30 minutes at 37°C. e. Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, TR-FRET, or ELISA-based).

  • Data Analysis: Plot the dose-response curve and determine the IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced cAMP response.

2.3 Data Presentation: Comparative In Vitro Profile

All quantitative data should be summarized for easy comparison. The goal is to see if the novel compound has comparable or superior potency and selectivity to the standard drug.

ParameterThis compoundIstradefylline (Standard)Desired Outcome
A2A Binding Affinity (Ki, nM) Experimental Value~15-25 nMLower value indicates higher affinity
A2A Functional Potency (IC50, nM) Experimental Value~20-30 nMLower value indicates higher potency
A1 Receptor Binding Affinity (Ki, nM) Experimental Value>1000 nMHigh value indicates selectivity
Selectivity Index (A1 Ki / A2A Ki) Calculated Value>50-foldHigher value is better

Section 3: Preclinical Workflow: From Cell to System

Positive in vitro results are the gateway to more complex preclinical evaluation. This phase assesses the compound's behavior in a whole-organism system, focusing on efficacy, pharmacokinetics, and safety.

G Start Candidate Compound (In Vitro Success) PK Pharmacokinetic (PK) Profiling (Rodent) Start->PK Assess ADME Efficacy PD Animal Model Efficacy Study (e.g., 6-OHDA) PK->Efficacy Determine Dose Decision Go/No-Go Decision for IND-Enabling Studies PK->Decision Tox Preliminary Toxicology Screen Efficacy->Tox Evaluate Safety Window Efficacy->Decision Tox->Decision

Caption: High-level preclinical evaluation workflow for a novel therapeutic.

3.1 Protocol: Rodent Model of Parkinson's Disease Efficacy

The 6-hydroxydopamine (6-OHDA) rat model is a gold-standard for evaluating anti-parkinsonian drugs. It involves creating a unilateral lesion of dopaminergic neurons, which induces motor deficits that can be quantified.

Methodology:

  • Model Creation: Stereotactically inject 6-OHDA into the medial forebrain bundle of one hemisphere in adult male Sprague-Dawley rats. This selectively destroys dopaminergic neurons.

  • Confirmation: Two weeks post-surgery, confirm the lesion by observing rotational behavior induced by a dopamine agonist like apomorphine. Successful lesioning results in robust contralateral (away from the lesion) rotations.

  • Drug Administration: a. Establish a baseline of rotational behavior for all animals. b. Group animals and administer vehicle, Istradefylline, or this compound orally (p.o.) at various doses. c. After a set pre-treatment time (based on PK data), administer a sub-threshold dose of L-DOPA to the animals.

  • Behavioral Assessment: Record the net contralateral rotations for 90-120 minutes. Effective A2A antagonists are expected to potentiate the effect of L-DOPA, significantly increasing rotations compared to the L-DOPA + vehicle group.

  • Data Analysis: Compare the mean total rotations between treatment groups using ANOVA followed by post-hoc tests.

3.2 Data Presentation: Comparative In Vivo Efficacy

Treatment GroupDose (mg/kg, p.o.)Mean Net Contralateral Rotations (± SEM)% Potentiation vs. L-DOPA Alone
Vehicle + L-DOPA-Experimental Value0% (Baseline)
Istradefylline1.0Experimental ValueCalculated Value
Istradefylline3.0Experimental ValueCalculated Value
This compound 1.0Experimental ValueCalculated Value
This compound 3.0Experimental ValueCalculated Value
This compound 10.0Experimental ValueCalculated Value

Section 4: Senior Scientist's Perspective: Data Interpretation and Next Steps

The goal of this benchmarking exercise is not merely to generate data, but to build a compelling case for further development.

  • What Constitutes a "Good" Candidate? A promising candidate would exhibit an in vitro potency and selectivity profile equal to or better than Istradefylline. Critically, it must demonstrate significant efficacy in the in vivo model at a dose that is well-tolerated. An improved pharmacokinetic profile (e.g., better oral bioavailability, longer half-life) would also be a significant advantage. The butyric acid moiety on our hypothetical compound might influence its metabolic properties and membrane permeability, which requires careful investigation.[10]

  • Potential Pitfalls: A compound could show high in vitro potency but fail in vivo due to poor brain penetration, rapid metabolism, or unforeseen toxicity. Conversely, moderate in vitro potency might be overcome by excellent pharmacokinetic properties. The self-validating nature of these protocols—running the standard alongside the novel compound—is essential to ensure the assays are performing correctly and the results are comparable.

  • Future Directions: If this compound demonstrates a superior or equivalent profile to Istradefylline, the next logical steps would be to conduct more extensive IND (Investigational New Drug)-enabling studies. This includes formal dose-range finding toxicology in two species, safety pharmacology, and GMP (Good Manufacturing Practice) synthesis of the drug substance.

Conclusion

This guide provides a structured, scientifically-grounded framework for the preclinical benchmarking of a novel therapeutic candidate, this compound, against the standard-of-care drug Istradefylline. By systematically evaluating potency, selectivity, efficacy, and safety through validated protocols, researchers can make informed, data-driven decisions, ultimately accelerating the path from laboratory discovery to clinical application.

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  • de Oliveira, M. F., da Silva, A. C. G., & de Oliveira, A. P. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 1,8-Naphthyridin-2-butyric acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel or specialized compounds such as 1,8-Naphthyridin-2-butyric acid, a thorough understanding of its potential hazards is paramount to establishing a safe and compliant disposal protocol. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, synthesizing data from structurally related molecules to ensure a cautious and informed approach.

Hazard Assessment: A Synthesis of Structural Moieties

  • The 1,8-Naphthyridine Core: The parent compound, 1,8-naphthyridine, and its derivatives are known to present several hazards. According to GHS classifications, they can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1]. A closely related compound, 1,8-Naphthyridine-2-carbaldehyde, is classified as harmful if swallowed, in contact with skin, or if inhaled[2]. This suggests that the 1,8-naphthyridine portion of our target molecule should be handled with care, assuming potential for toxicity and irritation.

  • The Butyric Acid Side Chain: Butyric acid is a well-characterized corrosive liquid that can cause severe skin burns and eye damage[3]. It is also combustible and harmful to aquatic life[3]. The presence of this carboxylic acid group dictates that the compound will have acidic properties and requires appropriate handling to prevent corrosive injury and environmental release.

Synthesized Hazard Profile for this compound:

Based on this analysis, this compound should be treated as a hazardous substance with the following potential characteristics:

  • Corrosive to skin and eyes.

  • Harmful if swallowed, inhaled, or in contact with skin.

  • Irritant to the respiratory system.

  • Potentially harmful to aquatic life .

This assessment necessitates that the disposal of this compound and its contaminated containers be managed as hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the synthesized hazard profile, stringent adherence to PPE protocols is mandatory when handling this compound for disposal.

PPE CategorySpecificationRationale
Hand Protection Wear chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact with a potentially corrosive and harmful substance[4][5].
Eye Protection Use chemical safety goggles. A face shield should be worn if there is a risk of splashing.To protect against severe eye irritation or damage from splashes of the acidic and potentially irritating compound[1][5].
Body Protection A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit should be utilized.To protect the skin from potential burns and absorption of the harmful substance[4][5].
Respiratory Handle only in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.To prevent inhalation of dust or vapors, which may cause respiratory irritation[1][5].

Waste Handling and Storage: Segregation is Key

Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.

  • Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with acidic and organic compounds.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Corrosive," "Toxic").

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. In particular, keep it separate from bases, oxidizing agents, and reactive metals.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from general laboratory traffic.

Spill Management: A Swift and Safe Response

In the event of a spill, a prompt and safe response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Neutralize and Absorb: For small spills, cautiously neutralize the acidic component with a suitable agent like sodium bicarbonate or a commercial acid neutralizer. Once neutralized, absorb the spill with an inert material such as vermiculite, sand, or a chemical sorbent.

  • Collect and Dispose: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Protocol: A Step-by-Step Guide

The ultimate disposal of this compound must be conducted through a licensed hazardous waste disposal company. The following workflow outlines the necessary steps within your facility leading up to final disposal.

Disposal Workflow Diagram

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A 1. Generation of This compound waste B 2. Don appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Transfer waste to a dedicated, compatible, and labeled hazardous waste container B->C D 4. Securely seal the container C->D E 5. Store in a designated secondary containment in a well-ventilated area D->E F 6. Segregate from incompatible materials (e.g., bases, oxidizers) E->F G 7. Arrange for pickup by the institutional EHS or a licensed hazardous waste contractor F->G H 8. Complete all necessary waste manifests and documentation G->H I 9. Licensed contractor transports waste for final disposal (e.g., incineration) H->I

Sources

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Retrosynthesis Analysis

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1,8-Naphthyridin-2-butyric acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.